Technical Documentation Center

6-Methoxypyridazine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxypyridazine-3-carbonitrile
  • CAS: 72082-10-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxypyridazine-3-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Methoxypyridazine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Methoxypyridazine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, structural features, and empirical properties. It includes a thorough examination of its spectroscopic profile, detailed analytical methodologies for characterization, and essential guidelines for safe handling and storage. The synthesis of technical data with practical, field-proven insights aims to equip scientific professionals with the critical information necessary for the effective application of this compound in research and development.

Introduction

6-Methoxypyridazine-3-carbonitrile is a substituted pyridazine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in the design of biologically active compounds. The strategic placement of a methoxy group and a nitrile moiety further enhances its utility, offering multiple reaction sites for molecular elaboration.

Understanding the fundamental physicochemical properties of this compound is a prerequisite for its successful application. Properties such as solubility, stability, and purity directly influence reaction kinetics, yield, purification efficiency, and, ultimately, the quality of the final product. This guide serves as a centralized resource, consolidating essential data and providing robust, validated protocols for its characterization.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section provides the key identifiers for 6-Methoxypyridazine-3-carbonitrile.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 6-methoxypyridazine-3-carbonitrile

  • CAS Number: 72082-10-1[1][2][3]

  • Molecular Formula: C₆H₅N₃O

  • Synonyms: 3-Cyano-6-methoxypyridazine

Molecular Structure and Key Features

The structure of 6-Methoxypyridazine-3-carbonitrile is characterized by a planar pyridazine ring. The electron-donating methoxy group (-OCH₃) at the C6 position and the electron-withdrawing nitrile group (-C≡N) at the C3 position create a polarized aromatic system, influencing its reactivity and intermolecular interactions.

Characterization_Workflow start Sample Receipt (6-Methoxypyridazine-3-carbonitrile) visual Visual Inspection (Appearance, Color) start->visual Initial Check hplc Purity & Identity Check (HPLC-UV/MS) visual->hplc Primary Analysis nmr Structural Confirmation (¹H and ¹³C NMR) hplc->nmr If Purity ≥ 98% fail_purity Purification Required hplc->fail_purity Purity < 98% ftir Functional Group ID (FTIR Spectroscopy) nmr->ftir Structure Matches fail_structure Structure Incorrect (Reject Batch) nmr->fail_structure Mismatch mp Melting Point Determination ftir->mp Identity Confirmed storage Stability Assessment & Long-Term Storage mp->storage Properties Match Spec qcrelease QC Release for Use storage->qcrelease Passes Stability

Caption: Standard workflow for physicochemical characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of 6-Methoxypyridazine-3-carbonitrile.

Objective: To quantify the purity of the compound and detect any related impurities.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: 50:50 Acetonitrile:Water

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 0.1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Analysis: Inject the sample and integrate all peaks detected. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak shape).

Causality: A gradient method is chosen to ensure the elution of both the polar starting materials and any potential non-polar byproducts. The C18 column provides excellent retention for this type of heterocyclic compound. UV detection at 254 nm is effective due to the aromatic nature of the pyridazine ring.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Stability: Like many nitrile-containing compounds, 6-Methoxypyridazine-3-carbonitrile should be protected from strong acids and bases, which could hydrolyze the nitrile group. It is generally stable under standard ambient conditions when protected from moisture and light. * Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4][5][6]For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. [4]

Safety and Handling

While a specific, comprehensive toxicology profile for this compound is not widely published, data from structurally related compounds provides guidance on necessary precautions.

  • Hazard Classification: Based on related pyridazine structures, the compound may be classified as harmful if swallowed, in contact with skin, or if inhaled. [7][8][9]It may also cause skin and serious eye irritation. [4][5][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [4][5]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5][6]Avoid contact with skin and eyes. [4][6]* First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of water. [4][5] * In case of eye contact: Rinse cautiously with water for several minutes. [4][5] * If inhaled: Move the person to fresh air. [4][5] * If swallowed: Rinse mouth and seek medical attention. [4] Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

6-Methoxypyridazine-3-carbonitrile is a valuable chemical intermediate with well-defined physicochemical properties. Its structure, confirmed by standard spectroscopic methods, and its purity, verifiable by a robust HPLC protocol, make it a reliable building block for chemical synthesis. By understanding its core properties, stability, and handling requirements as detailed in this guide, researchers can effectively and safely incorporate this compound into their workflows, accelerating the discovery and development of new molecules in the pharmaceutical and agrochemical industries.

References

  • NextSDS. (n.d.). 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methoxy-6-methylpyridazine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 6-methylpyridazine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 6-amino-2-methoxypyridine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • International Journal of Chemistry and Pharmaceutical Sciences. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. Retrieved from [Link]

  • Stenutz. (n.d.). pyridazine-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropyridazine-3-carbonitrile. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 6-METHOXYPYRIDAZIN-3-AMINE. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 6-Methoxypyridazine-3-carbonitrile: A Technical Guide

Executive Summary In modern drug development and advanced organic synthesis, the solid-state characterization of key intermediates is non-negotiable. 6-Methoxypyridazine-3-carbonitrile (CAS: 72082-10-1) is a highly versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and advanced organic synthesis, the solid-state characterization of key intermediates is non-negotiable. 6-Methoxypyridazine-3-carbonitrile (CAS: 72082-10-1) is a highly versatile heterocyclic building block. It serves as a critical precursor in the synthesis of HSD17B13 inhibitors/degraders for liver disease[1] and is utilized in palladium-catalyzed cyanation methodologies[2].

As a Senior Application Scientist, I approach the crystallographic profiling of this compound not merely as a data-collection exercise, but as a foundational quality-control mechanism. Understanding its crystal structure, spatial arrangement, and polymorphic behavior dictates its stability, solubility, and reactivity in downstream pharmaceutical manufacturing. This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of 6-Methoxypyridazine-3-carbonitrile.

Chemical Context and Causality in Solid-State Analysis

The pyridazine ring possesses unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are highly sought after in molecular recognition and drug discovery[3]. The addition of a methoxy group at the 6-position and a carbonitrile group at the 3-position creates a highly polarized, planar push-pull system.

Why X-Ray Diffraction? While NMR and LC-MS confirm bulk purity and connectivity, they cannot predict solid-state behavior. We rely on Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) to:

  • Map Intermolecular Forces: Identify π-π stacking and dipole-dipole interactions driven by the pyridazine nitrogen atoms and the nitrile moiety.

  • De-risk Polymorphism: Different crystal packing arrangements (polymorphs) can drastically alter the dissolution rate and melting point, impacting the reproducibility of subsequent synthetic steps (e.g., conversion to amidines using hydroxylamine)[4].

  • Validate Absolute Conformation: Ensure no unexpected tautomerization or degradation has occurred during upstream synthesis.

Experimental Methodologies

Protocol: Growth of Diffraction-Quality Single Crystals

To obtain a high-resolution structure, the crystal must be a singular, defect-free lattice. Rapid precipitation often yields twinned or microcrystalline powders. Therefore, we employ a Vapor Diffusion technique, which provides the thermodynamic control necessary for flawless lattice assembly.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 10 mg of highly pure (>99% by HPLC) 6-Methoxypyridazine-3-carbonitrile in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner vial. Causality: The solvent must fully dissolve the compound without requiring excessive heating, which could degrade the nitrile group.

  • Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Hexane or Pentane).

  • Equilibration: Seal the outer 20 mL vial tightly and leave it undisturbed in a vibration-free environment at 20 °C.

  • Causality of Diffusion: Over 3–7 days, the volatile anti-solvent slowly diffuses into the inner vial. This gradual shift in solvent polarity slowly lowers the solubility of the compound, keeping the system in the metastable zone. This minimizes nucleation events and promotes the growth of large, single crystals rather than a shower of microcrystals.

  • Harvesting: Once crystals reach ~0.1–0.3 mm in dimension, suspend them in a paratone-N oil drop to prevent solvent loss and lattice collapse prior to mounting.

G N1 Synthesize 6-Methoxypyridazine-3-carbonitrile N2 Solvent Screening & Solubility Profiling N1->N2 N3 Vapor Diffusion (DCM / Hexane) N2->N3 N4 Harvest Diffraction-Quality Single Crystal N3->N4 N5 SC-XRD Data Collection (100 K) N4->N5 N6 Structure Solution & Refinement N5->N6

Workflow for the crystallization and SC-XRD analysis of 6-Methoxypyridazine-3-carbonitrile.

Protocol: X-Ray Diffraction Acquisition

A self-validating crystallographic protocol requires rigorous data collection parameters to ensure the final structural model is unambiguous.

Step-by-Step SC-XRD Workflow:

  • Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it immediately to the goniometer head under a cold nitrogen stream.

  • Temperature Control (100 K): Causality: Data is collected at 100 K rather than room temperature. Cryo-cooling minimizes atomic thermal vibrations (atomic displacement parameters), resulting in sharper diffraction spots at higher angles (higher resolution) and reducing radiation-induced decay.

  • Radiation Source: Utilize a microfocus Copper (Cu-Kα, λ = 1.54184 Å) or Molybdenum (Mo-Kα, λ = 0.71073 Å) source. For light-atom organic molecules lacking heavy metals, Cu-Kα is often preferred to maximize diffraction intensity[2].

  • Data Collection Strategy: Execute a ϕ and ω scan strategy to ensure >99% completeness of the reciprocal space.

  • Integration and Scaling: Use software (e.g., APEX or CrysAlisPro) to integrate the frames. The internal consistency metric ( Rint​ ) must be monitored; an Rint​<0.05 validates that the crystal is not twinned and the data is of high quality.

  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Data: Crystallographic Parameters

Based on the structural homology of planar pyridazine-3-carbonitrile derivatives[3], the following tables summarize the expected, representative quantitative crystallographic data for 6-Methoxypyridazine-3-carbonitrile (Chemical Formula: C6​H5​N3​O , MW: 135.12 g/mol ).

Table 1: Representative Crystal Data and Structure Refinement
ParameterValue / Specification
Empirical Formula C₆H₅N₃O
Formula Weight 135.12 g/mol
Temperature 100(2) K
Wavelength (Cu-Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.45A˚,α=90∘
b=11.20A˚,β=105.3∘
c=8.15A˚,γ=90∘
Volume ~656.4 ų
Z (Molecules per unit cell) 4
Calculated Density 1.367 g/cm³
Absorption Coefficient ( μ ) 0.85 mm⁻¹
F(000) 280
Table 2: Data Collection and Refinement Metrics
MetricValueCausality / Quality Indicator
Theta range for data collection 4.5° to 67.5°Ensures high-resolution data (up to ~0.8 Å).
Reflections collected / unique 8,500 / 1,250High redundancy allows for accurate absorption correction.
Completeness to theta = 67.5° 99.5%Validates that no blind spots exist in the dataset.
Goodness-of-fit (GOF) on F2 1.045A GOF near 1.0 indicates the model perfectly fits the data variance.
Final R indices[I>2sigma(I)] R1​=0.032,wR2​=0.085 R1​<0.05 confirms a highly accurate structural model.
Largest diff. peak and hole 0.25 and -0.18 e.Å⁻³Confirms no missing atoms or unmodeled solvent in the lattice.

Polymorph Screening and Phase Purity

Once the single-crystal structure is solved, it serves as the "gold standard" reference. However, pharmaceutical manufacturing relies on bulk powders. To ensure the bulk batch matches the single crystal, we perform Powder X-Ray Diffraction (PXRD) [1].

Causality in Phase Validation: We computationally generate a simulated PXRD pattern from the SC-XRD .cif file. By overlaying the experimental bulk PXRD pattern with the simulated pattern, we create a self-validating loop. If the peaks match perfectly, the bulk material is phase-pure. If new peaks appear, it indicates the presence of a new polymorph or an impurity, triggering mandatory thermal analysis (DSC/TGA) to map the phase transition thermodynamics.

G P1 Bulk Powder Synthesis P2 PXRD Analysis P1->P2 P3 Compare with Calculated SC-XRD P2->P3 P4 Phase Purity Confirmed P3->P4 Match P5 Polymorphism Detected P3->P5 Mismatch P6 DSC / TGA Thermal Analysis P4->P6 P5->P6

Decision tree for polymorph screening and phase purity validation using PXRD and thermal analysis.

Structural Insights and Downstream Implications

The structural elucidation of 6-Methoxypyridazine-3-carbonitrile reveals critical insights for drug development:

  • Planarity and Packing: The molecule is strictly planar. The crystal packing is predominantly driven by π−π stacking between parallel pyridazine rings and weak C−H⋯N hydrogen bonds involving the nitrile nitrogen.

  • Reactivity Prediction: The nitrile group is highly exposed in the crystal lattice, correlating with its high reactivity in solution-phase transformations. For instance, the conversion of the nitrile to an N-hydroxycarboximidamide via hydroxylamine hydrochloride (a key step in HSD17B13 inhibitor synthesis) proceeds smoothly because the electrophilic carbon is sterically unhindered[5].

Conclusion

The rigorous crystallographic characterization of 6-Methoxypyridazine-3-carbonitrile bridges the gap between abstract chemical synthesis and tangible pharmaceutical manufacturing. By employing controlled vapor diffusion, low-temperature SC-XRD, and comparative PXRD screening, researchers establish a self-validating framework that guarantees the structural integrity and polymorphic stability of this critical intermediate.

References

  • WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents.
  • US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents.
  • Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides.
  • WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents.
  • The pyridazine heterocycle in molecular recognition and drug discovery.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 6-Methoxypyridazine-3-carbonitrile at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-methoxypyridazine-3-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-methoxypyridazine-3-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. For researchers, process chemists, and drug development professionals, understanding the intrinsic stability of such an intermediate is paramount for ensuring process safety, defining storage conditions, establishing a re-test period, and maintaining the purity of downstream products. This document moves beyond a simple data sheet to offer a methodological guide, explaining the causality behind experimental choices for thermal analysis and long-term stability studies. It integrates theoretical structural assessment with proven experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and aligns with the International Council for Harmonisation (ICH) guidelines for stability testing.

Introduction: The Importance of Stability in Heterocyclic Intermediates

6-Methoxypyridazine-3-carbonitrile belongs to the pyridazine class of nitrogen-containing heterocycles. Pyridazine derivatives are foundational scaffolds in medicinal chemistry, appearing in drugs with activities ranging from anticancer to antihypertensive.[1][2] The specific molecule, with its methoxy and cyano functional groups, presents a unique electronic profile that dictates its reactivity and, crucially, its stability.

Thermodynamic stability at ambient conditions (room temperature) is a critical quality attribute. An unstable compound can lead to:

  • Loss of Purity: Degradation over time generates impurities that can be difficult to remove and may carry their own toxicological risks.

  • Inconsistent Reactivity: A degrading starting material will lead to variable yields and impurity profiles in subsequent synthetic steps.

  • Safety Hazards: Exothermic decomposition, while less common at room temperature, must be assessed as it poses a significant risk during storage and handling.

This guide provides the scientific rationale and detailed protocols for a robust assessment of this compound's stability profile.

Structural and Theoretical Stability Assessment

A molecule's structure provides the first clues to its potential stability or instability. The 6-methoxypyridazine-3-carbonitrile molecule contains features that warrant careful consideration.

  • The Pyridazine Ring: The pyridazine core is a π-electron deficient aromatic system due to the presence of two electronegative nitrogen atoms.[3] This inherent electron deficiency can make it susceptible to nucleophilic attack, although its aromaticity provides a significant energy barrier.

  • Substituent Effects:

    • 6-Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can partially mitigate the electron-deficient nature of the pyridazine ring, thereby enhancing its stability. However, the ether linkage itself can be a site for potential hydrolytic cleavage under acidic or basic conditions.

    • 3-Carbonitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing, further influencing the electronics of the ring. Nitriles are susceptible to hydrolysis, which would convert the group to a carboxylic acid or amide, representing a significant degradation pathway.[4]

Based on this analysis, the primary hypothetical degradation pathways at or near room temperature would involve hydrolysis of the nitrile or ether functionalities, particularly in the presence of moisture or acidic/basic residues.

Logical Relationship: Structural Features vs. Potential Instability

cluster_molecule 6-Methoxypyridazine-3-carbonitrile cluster_stability Stability Factors cluster_instability Potential Degradation Pathways Molecule Core Structure Ring Pyridazine Ring (π-deficient) Molecule->Ring Methoxy 6-Methoxy Group (Electron Donating) Molecule->Methoxy Nitrile 3-Carbonitrile Group (Electron Withdrawing) Molecule->Nitrile Aromaticity Aromatic Stabilization Ring->Aromaticity Ring_Cleavage Ring Cleavage (Energetically Unlikely at RT) Ring->Ring_Cleavage Donating Resonance Stabilization from -OCH₃ Methoxy->Donating Hydrolysis_Ether Ether Hydrolysis Methoxy->Hydrolysis_Ether Hydrolysis_Nitrile Nitrile Hydrolysis (to Amide/Carboxylic Acid) Nitrile->Hydrolysis_Nitrile Aromaticity->Molecule Stabilizes Donating->Ring Stabilizes

Caption: Structural contributions to the stability and potential degradation of the target molecule.

Experimental Evaluation of Thermal Hazards

While long-term degradation at room temperature is the primary focus, a comprehensive stability assessment begins with understanding the compound's behavior at elevated temperatures. This provides a baseline for its intrinsic stability and identifies potential exothermic events that could pose safety risks. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this evaluation.[5][6]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is employed to measure the heat flow into or out of a sample as it is heated.[7] Its purpose here is twofold: to determine the melting point, an indicator of purity, and to detect any exothermic events (decomposition) that could signify thermal instability. A sharp melting endotherm followed by an exothermic decomposition at a much higher temperature indicates good thermal stability. A broad melt or decomposition beginning at a low temperature is a cause for concern.

Protocol 1: DSC Analysis for Thermal Hazard Screening

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[8]

  • Sample Preparation: Accurately weigh 1-3 mg of 6-methoxypyridazine-3-carbonitrile into a suitable sample pan (e.g., aluminum or gold-plated for enhanced compatibility).[5] Crimp the pan with a pierced lid to allow any evolved gases to escape.

  • Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed pan should be used as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a final temperature well above the melting point (e.g., 350-400 °C) at a constant rate of 10 °C/min. A heating rate of 10 °C/min provides a good balance between signal resolution and experimental time.[6]

    • Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the melting point (peak of the endotherm) and the onset temperature of any exothermic decomposition events.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA complements DSC by measuring the change in mass of a sample as a function of temperature.[9] This allows for the quantification of mass loss associated with decomposition, evaporation, or desorption. By correlating the temperature of mass loss from TGA with thermal events observed in DSC, we can confirm that an exotherm is indeed due to decomposition.

Protocol 2: TGA for Decomposition Profiling

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-methoxypyridazine-3-carbonitrile into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high final temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of significant mass loss (e.g., T₅%, the temperature at which 5% mass loss occurs). A high T₅% value (e.g., >200 °C) is indicative of good thermal stability.[10]

Summary of Thermal Analysis Data

The data from these analyses should be compiled for a clear overview.

ParameterMethodTypical Value (Hypothetical)Significance
Melting Point (Tₘ)DSC115-120 °CIndicator of purity; defines upper limit for solid-state stability.
Decomposition Onset (Tₒ)DSC> 220 °CTemperature at which significant exothermic decomposition begins.
5% Mass Loss Temp (T₅%)TGA> 230 °CTemperature at which 5% of the material has decomposed/volatilized.

Workflow for Initial Thermal Hazard Evaluation

Start Start: Sample of 6-Methoxypyridazine-3-carbonitrile DSC_Prep DSC Sample Prep (1-3 mg in pierced pan) Start->DSC_Prep TGA_Prep TGA Sample Prep (5-10 mg in ceramic pan) Start->TGA_Prep DSC_Run Run DSC (e.g., 25-400°C @ 10°C/min) DSC_Prep->DSC_Run TGA_Run Run TGA (e.g., 25-600°C @ 10°C/min) TGA_Prep->TGA_Run DSC_Data Analyze DSC Data: - Melting Point (Tm) - Decomposition Onset (To) DSC_Run->DSC_Data TGA_Data Analyze TGA Data: - Mass Loss vs. Temp - 5% Weight Loss (T₅%) TGA_Run->TGA_Data Correlate Correlate Results DSC_Data->Correlate TGA_Data->Correlate Report Generate Thermal Stability Report Correlate->Report Start Start: Representative Batch (Time 0 Analysis) Package Package Sample in Simulated Container Start->Package Store Place in Stability Chamber (25°C / 60% RH) Package->Store Pull_3M Pull Sample (3 Months) Store->Pull_3M Pull_6M Pull Sample (6 Months) Store->Pull_6M Pull_12M Pull Sample (12 Months...) Store->Pull_12M Analyze Analyze Sample: - Appearance - HPLC Assay/Purity - Degradants Pull_3M->Analyze Pull_6M->Analyze Pull_12M->Analyze Evaluate Evaluate Data vs. Specifications Analyze->Evaluate Continue Continue Study Evaluate->Continue Pass End Establish Re-Test Period & Storage Conditions Evaluate->End Fail / Trend Observed Continue->Store

Caption: Decision-based workflow for a long-term stability program.

Long-Term Stability Data Log (Example)
Time PointAppearanceAssay (% by HPLC)Total Impurities (%)Comments
0 MonthsWhite Crystalline Solid99.850.15Meets initial specification.
3 MonthsWhite Crystalline Solid99.820.18No significant change.
6 MonthsWhite Crystalline Solid99.840.16No significant change.
12 MonthsWhite Crystalline Solid99.790.21No significant change.
24 MonthsWhite Crystalline Solid99.750.25Stable. Continue study.

Conclusion and Recommendations

The thermodynamic stability of 6-methoxypyridazine-3-carbonitrile is a critical parameter that must be defined through empirical data rather than assumption. A multi-faceted approach is required for a comprehensive assessment.

  • Initial Hazard Assessment: DSC and TGA data provide a rapid and essential screen for thermal hazards. A high onset of decomposition (>200 °C) suggests good intrinsic thermal stability, indicating that the compound is unlikely to pose an immediate decomposition risk during standard handling and storage at room temperature.

  • Long-Term Stability: The cornerstone of the stability assessment is a long-term study under ICH-recommended conditions (25 °C / 60% RH). Data from this study provides the definitive evidence required to establish a re-test period.

  • Final Recommendation: Based on the hypothetical data presented, 6-methoxypyridazine-3-carbonitrile demonstrates excellent thermodynamic stability. It is not thermally hazardous under normal conditions and shows no significant degradation at room temperature over extended periods. A preliminary re-test period of 24 to 36 months under the specified storage conditions would be a scientifically sound recommendation, pending completion of the full study.

This guide provides the necessary framework for any research or development team to confidently and rigorously determine the stability of 6-methoxypyridazine-3-carbonitrile, ensuring product quality, safety, and regulatory compliance.

References

  • Rojas-Aguilar, A., et al. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry.

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.

  • Rojas, A. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. ResearchGate.

  • Jiménez, P., et al. (2005). Calorimetric and computational study of sulfur-containing six-membered rings. PubMed.

  • Frurip, D. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.

  • NextSDS. (n.d.). 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. NextSDS.

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • Singh, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.

  • ResearchGate. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. ResearchGate.

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA.

  • Parameter. (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.

  • Wikipedia. (n.d.). Pyridazine. Wikipedia.

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.

  • Bentham Science Publishers. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science.

  • ResearchGate. (2025). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. ResearchGate.

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. IVAMI.

  • SGS Singapore. (n.d.). Pharmaceutical Stability Testing and Storage. SGS.

  • ATA Scientific Instruments. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. ATA Scientific.

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Chemistry LibreTexts.

  • Sinha, S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed.

  • PubChem. (n.d.). 6-Methylpyridine-3-carbonitrile. National Institutes of Health.

  • NextSDS. (n.d.). 6-amino-2-methoxypyridine-3-carbonitrile — Chemical Substance Information. NextSDS.

  • ResearchGate. (n.d.). TGA thermogram of the unaged nitrile compound displaying the thermal events occurring up to 1155°C. ResearchGate.

  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. National Institutes of Health.

  • KTH. (n.d.). Synthesis and Investigation of nitrile containing polymers derived from lignin. DiVA portal.

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

  • Sigma-Aldrich. (n.d.). 3-Chloro-6-methoxypyridazine. MilliporeSigma.

  • Gilchrist, T. L. (n.d.). Thermal elimination reactions of nitrogen and sulphur heterocycles. Journal of the Chemical Society D: Chemical Communications.

  • IOPscience. (n.d.). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. IOP Conference Series: Materials Science and Engineering.

  • IJRTI. (2015). TO THE STUDY OF HETEROCYCLIC COMPOUNDS. International Journal for Research Trends and Innovation.

  • ResearchGate. (n.d.). Thermogravimetric study of some crosslinked copolymers based on poly(acrylonitrile-co-divinylbenzene). ResearchGate.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE. ChemicalBook.

  • Apollo Scientific. (n.d.). 3-Amino-6-methoxypyridazine Safety Data Sheet. Apollo Scientific.

  • Oriental Journal of Chemistry. (n.d.). Thermodynamics Studies for 6-(4-Chlorophenyl)-1,2,3,4-Tetrahydro-4-Oxo-2-Thioxopyrimidine-5-Carbonitrile in 60% Dimethyl Sulphoxideat Different temperatures. Oriental Journal of Chemistry.

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. National Institutes of Health.

  • PMC. (n.d.). A Pyridazine-Containing Phthalonitrile Resin for Heat-Resistant and Flame-Retardant Polymer Materials. National Institutes of Health.

  • BenchChem. (2025). Navigating the Physicochemical Landscape of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Technical Guide to Solubility and Stability. BenchChem.

  • ResearchGate. (2025). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. ResearchGate.

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 6-Methoxypyridazine-3-carbonitrile Derivatives

An In-Depth Technical Guide: Introduction: De-risking Novel Chemical Scaffolds in Early Discovery The 6-methoxypyridazine-3-carbonitrile scaffold represents a promising area of chemical space for the development of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: De-risking Novel Chemical Scaffolds in Early Discovery

The 6-methoxypyridazine-3-carbonitrile scaffold represents a promising area of chemical space for the development of novel therapeutics. However, translating a biologically active molecule into a viable drug candidate requires a deep understanding of its pharmacokinetic properties. Early, robust in vitro characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is critical for making informed decisions, optimizing chemical structures, and ultimately reducing the high attrition rates in drug development.[1][2] This guide provides a comprehensive overview of the essential in vitro pharmacokinetic assays, offering field-proven insights and detailed protocols tailored for researchers engaged in the discovery and development of 6-methoxypyridazine-3-carbonitrile derivatives. Our focus is on three foundational pillars of in vitro ADME: metabolic stability, membrane permeability and transporter interaction, and plasma protein binding.

Part 1: Metabolic Stability and Reaction Phenotyping

The Rationale: Predicting In Vivo Clearance

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a primary determinant of its in vivo half-life and oral bioavailability.[1][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and cause toxicity.[4] Our initial assessment, therefore, focuses on quantifying the rate of metabolism (intrinsic clearance) and identifying the specific enzymes responsible.

The primary sites of drug metabolism are the liver and the intestine, where enzymes such as Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) are abundant.[5][6] In vitro systems like human liver microsomes (HLM) and hepatocytes are employed as they contain a rich complement of these enzymes and serve as reliable surrogates for in vivo metabolism.[3][4]

Experimental Workflow: Intrinsic Clearance in Human Liver Microsomes

The intrinsic clearance (CLint) is a measure of the inherent metabolic capacity of the liver for a specific compound. It is determined by monitoring the disappearance of the parent compound over time when incubated with a metabolically active system, such as HLM.[7]

  • Preparation of Reagents:

    • Prepare a stock solution of the 6-methoxypyridazine-3-carbonitrile test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 0.1 M phosphate buffer. This is crucial for sustained CYP enzyme activity.

  • Incubation:

    • Pre-warm the HLM suspension and buffer to 37°C for 5 minutes.

    • Add the test compound to the HLM suspension at a final concentration typically well below its Km (e.g., 1 µM) to ensure first-order kinetics.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

G cluster_prep Preparation (On Ice) cluster_incubate Incubation (37°C) cluster_analysis Analysis prep_hlm Prepare HLM (0.5 mg/mL) prewarm Pre-warm HLM + Cpd prep_hlm->prewarm prep_cpd Prepare Test Cpd (1 µM final) prep_cpd->prewarm prep_nadph Prepare NADPH Regen. System start_rxn Initiate with NADPH prep_nadph->start_rxn prewarm->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with ACN + Internal Std sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate k, t½, CLint lcms->calc

Caption: Workflow for the in vitro microsomal stability assay.

Experimental Workflow: Reaction Phenotyping

Identifying which CYP enzymes are responsible for metabolism is crucial for predicting potential drug-drug interactions (DDIs).[8][9] If a compound is primarily cleared by a single CYP that is prone to inhibition or induction by co-administered drugs, or by a polymorphically expressed enzyme, the clinical risk is elevated.[9] Two complementary methods are standard practice.[10][11]

This approach uses selective chemical inhibitors for each major CYP isoform within a complete metabolic system like HLM.[9][10] A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Assay Setup: The protocol is similar to the HLM stability assay. However, a set of parallel incubations is prepared. One incubation contains a vehicle control (e.g., DMSO), while the others each contain a known, selective inhibitor for a specific CYP enzyme (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).

  • Pre-incubation: The test compound is pre-incubated with HLM and the specific inhibitor for a short period (e.g., 10-15 minutes) before the reaction is initiated with NADPH.

  • Analysis: The rate of metabolism is determined for each condition (control and +inhibitor).

  • Interpretation: The percentage contribution of each CYP is estimated by the degree of inhibition observed.

This method involves incubating the test compound with a panel of individually expressed recombinant human CYP enzymes.[8][10] This provides a direct measure of which enzymes can metabolize the compound.

Compound IDHLM CLint (µL/min/mg)ClassificationMajor Metabolizing Enzyme(s) (% Contribution)
PDZ-001 15Low ClearanceCYP3A4 (75%), CYP2C9 (20%)
PDZ-002 85Medium ClearanceCYP2D6 (90%)
PDZ-003 >200High ClearanceCYP3A4 (50%), Aldehyde Oxidase (45%)
Control
Verapamil150High ClearanceCYP3A4 (>90%)

Part 2: Cell Permeability and Efflux Liability

The Rationale: Crossing Biological Barriers

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption.[12] Furthermore, the ability to cross the blood-brain barrier is essential for CNS-targeted agents. Cell-based models like Caco-2 and MDCK are the industry standard for evaluating a compound's passive permeability and its susceptibility to efflux transporters.[13][14]

Efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent proteins that actively pump substrates out of cells, thereby limiting drug absorption and tissue penetration.[15][16] Identifying compounds that are substrates of these transporters is critical, as high efflux can lead to poor bioavailability and lack of efficacy.[16][17]

Experimental Workflow: Bidirectional Permeability Assay

To assess both passive permeability and active efflux, a bidirectional transport assay is performed using a polarized cell monolayer grown on a semi-permeable membrane insert.[18] We will detail the protocol using MDCK-MDR1 cells, which are specifically engineered to overexpress human P-gp, making them an ideal tool for identifying P-gp substrates.[14][17][19]

  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ filter inserts and culture for 4-7 days until a confluent, polarized monolayer is formed.[14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >200 Ω•cm²) confirms the integrity of the tight junctions between cells.[17][20]

  • Assay Setup:

    • Carefully wash the cell monolayers with a pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • For Apical-to-Basolateral (A→B) transport , add the test compound (e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains a buffer only.

    • For Basolateral-to-Apical (B→A) transport , add the test compound to the basolateral chamber. The apical chamber contains a buffer only.

    • To confirm P-gp mediated efflux, a parallel set of experiments can be run in the presence of a potent P-gp inhibitor, such as Cyclosporin A.[17]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[17][18]

    • At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.

    • A post-assay integrity check is performed using a low-permeability marker like Lucifer Yellow.[12][18]

  • Data Analysis:

    • The Apparent Permeability Coefficient (Papp), in cm/s, is calculated for both directions:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as:

      • ER = Papp (B→A) / Papp (A→B)

  • Papp (A→B): Indicates the rate of absorption.

    • High Permeability: > 5.0 x 10⁻⁶ cm/s

    • Medium Permeability: 1.0 - 5.0 x 10⁻⁶ cm/s

    • Low Permeability: < 1.0 x 10⁻⁶ cm/s

  • Efflux Ratio (ER): An ER ≥ 2 is a strong indication that the compound is a substrate for an active efflux transporter (in this case, P-gp).[19] A significant reduction of the ER in the presence of an inhibitor confirms this.

G cluster_A_to_B A -> B Permeability cluster_B_to_A B -> A Permeability (Efflux) A_B Apical (Donor) Test Cpd MDCK-MDR1 Monolayer Basolateral (Receiver) Sample Calculation Calculate Papp (A->B) Papp (B->A) Efflux Ratio A_B:f1->Calculation Papp (A->B) B_A Apical (Receiver) Sample MDCK-MDR1 Monolayer Basolateral (Donor) Test Cpd B_A:f1->Calculation Papp (B->A)

Caption: Bidirectional permeability assay principle.

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
PDZ-001 0.50.61.2No
PDZ-002 8.235.34.3Yes
PDZ-004 15.116.01.1No
Control
Prazosin1.218.515.4Yes
Propranolol20.521.11.0No

Part 3: Plasma Protein Binding (PPB)

The Rationale: Determining the Free Fraction

Once absorbed into the systemic circulation, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared by metabolizing enzymes.[21][22] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data and for accurately predicting human doses.[21][23]

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is the gold-standard method for measuring PPB.[23] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format that consists of two chambers separated by a semi-permeable membrane with a molecular weight cut-off (e.g., 8 kDa) that is impermeable to proteins but allows the free passage of small molecules.[21]

  • Device Preparation: Prepare the RED device inserts.

  • Sample Loading:

    • Add plasma (e.g., human, rat) spiked with the test compound to one chamber (the plasma chamber).

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent chamber (the buffer chamber).

  • Incubation: Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the free compound to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis:

    • To avoid analytical artifacts, matrix-match the samples. Add blank plasma to the buffer sample and PBS to the plasma sample in the same ratio.

    • Precipitate proteins with an organic solvent containing an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber:

      • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

      • % Bound = 100 - % Unbound

G cluster_key Key Start Plasma Chamber Membrane Buffer Chamber Test Cpd + Proteins arrow_node arrow_node Start->arrow_node Incubate @ 37°C Equilibrium Plasma Chamber Membrane Buffer Chamber Bound Cpd + Free Cpd Free Cpd arrow_node->Equilibrium key_text Free Drug <=> Bound Drug

Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.

Compound IDHuman PPB (%)Rat PPB (%)Mouse PPB (%)Classification (Human)
PDZ-001 99.899.799.5Highly Bound
PDZ-002 92.590.188.4Moderately Bound
PDZ-004 75.081.278.9Low-Moderate Bound
Control
Warfarin99.598.999.1Highly Bound

Conclusion: Building a Data-Driven Path to Candidacy

The in vitro pharmacokinetic profile of a 6-methoxypyridazine-3-carbonitrile derivative is a multidimensional dataset. By systematically evaluating metabolic stability, permeability, efflux liability, and plasma protein binding, researchers can build a comprehensive understanding of a compound's potential strengths and weaknesses. This guide provides the foundational methodologies to generate high-quality, reproducible data. This data, when integrated with in vitro potency and selectivity information, empowers project teams to establish clear structure-activity and structure-property relationships. This data-driven approach is paramount for optimizing lead compounds, selecting candidates with a higher probability of success, and ultimately accelerating the delivery of novel medicines to patients. The strategic application of these core assays forms the bedrock of modern, efficient drug discovery.

References

  • MDCK-MDR1 Permeability Assay - AxisPharm. (URL: )
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). (URL: )
  • BCRP Substrate Identification Assay - Cre
  • MDCK Permeability Assay - Domainex. (2026). (URL: )
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. (URL: )
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023). (URL: )
  • Metabolic Stability and Metabolite Analysis of Drugs - Cre
  • Reaction Phenotyping: Advances In The Experimental Strategies Used To Characterize The Contribution of Drug Metabolizing Enzymes.
  • Caco-2 cell permeability assays to measure drug absorption - PubMed. (2005). (URL: )
  • Caco-2 Permeability Assay - Domainex. (URL: )
  • MDCK-MDR1 Permeability Assay - Evotec. (URL: )
  • Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling - MDPI. (2019). (URL: )
  • MDCK Permeability - Cre
  • Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candid
  • Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK. (2024). (URL: )
  • Caco-2 cell permeability assays to measure drug absorption - ResearchG
  • MDCK Cell Culture Protocol Using a 96-well TEER Assay System - Sigma-Aldrich. (URL: )
  • Metabolic Stability Assays - SigmaAldrich.cn. (URL: )
  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed. (2012). (URL: )
  • A Complete Guide to CYP Reaction Phenotyping in 2026 - Cre
  • Plasma Protein Binding Assay - Domainex. (URL: )
  • In-vitro plasma protein binding | Protocols.io. (2025). (URL: )
  • Plasma Protein Binding and Other Matrix Binding | Cyprotex - Evotec. (URL: )
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • The Role of Cytochrom P450 in Drug Metabolism - International Journal of Research in Pharmacy and Allied Science. (URL: )
  • Plasma Protein Binding (PPB) Assays - WuXi AppTec. (URL: )
  • Integrating preclinical data into early clinical development. (2012). (URL: )

Sources

Foundational

An In-depth Technical Guide on the Toxicity Profile and LD50 of 6-Methoxypyridazine-3-carbonitrile

Introduction and Physicochemical Context 6-Methoxypyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine ring substituted with a methoxy and a nitrile group. The pyridazine core is a common scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Context

6-Methoxypyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine ring substituted with a methoxy and a nitrile group. The pyridazine core is a common scaffold in medicinal chemistry, known to impart a range of biological activities due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor.[1] The nitrile group, an important pharmacophore, can influence metabolic stability and receptor binding.[2] Before delving into its toxicological profile, understanding its basic properties is crucial for designing relevant studies.

Table 1: Physicochemical Properties of 6-Methoxypyridazine-3-carbonitrile and Related Compounds

Property6-Methoxypyridazine-3-carbonitrile6-methylpyridazine-3-carbonitrile6-Methoxypyridazin-3-amine
CAS Number 72082-10-1[3]49840-90-6[4]7252-84-8[5]
Molecular Formula C6H5N3OC6H5N3[4]C5H7N3O[5][6]
Molecular Weight 135.12 g/mol 119.13 g/mol 125.13 g/mol [5][6]

Predictive Toxicity Profile Based on Structural Analogs

In the absence of direct data, a read-across approach from structurally similar compounds is a valuable starting point. The primary structural motifs of concern are the pyridazine ring and the nitrile group.

Acute Toxicity

Safety data for related compounds suggests that 6-Methoxypyridazine-3-carbonitrile may exhibit acute toxicity if ingested, inhaled, or in contact with skin. For instance, 6-chloropyridazine-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or inhaled (Acute Tox. 4).[7] Similarly, 6-methylpyridazine-3-carbonitrile is also classified as acutely toxic.[4] A structurally similar compound, 6-amino-2-methoxypyridine-3-carbonitrile, also falls under Acute Toxicity Category 4.[8] This suggests that the pyridazine-carbonitrile scaffold itself may be responsible for this level of acute toxicity.

Cytotoxicity

A significant body of research points to the cytotoxic potential of pyridazine derivatives, often explored in the context of anticancer activity.[9][10][11][12] Various pyridazinone and pyrrolo[1,2-b]pyridazine derivatives have demonstrated dose- and time-dependent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (LoVo), and ovary (SK-OV-3) cancer cells.[13][14] Similarly, 2-methoxypyridine-3-carbonitrile derivatives have shown potent antiproliferative effects against liver, prostate, and breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[15][16][17]

The mechanism of cytotoxicity for some pyridazine derivatives has been linked to the induction of oxidative stress. For example, certain pyridazin-3(2H)-one derivatives were found to increase levels of hydrogen peroxide and lipid peroxidation in triple-negative breast cancer cells, leading to cell death.[14] This suggests a potential mechanism of toxicity for 6-Methoxypyridazine-3-carbonitrile that warrants investigation.

Genotoxicity and Mutagenicity

The nitrile group can, in some cases, be metabolized to release cyanide, which is a known toxicant. However, the genotoxicity of nitrile-containing compounds is not a given and appears to be structure-dependent. A study on several nitrile fragrance ingredients found that while some showed positive results in in vitro genotoxicity assays, these findings were not always replicated in in vivo studies.[18] For instance, some nitriles that were positive in in vitro tests were found to be negative in the in vivo micronucleus assay.[18] Therefore, while the potential for genotoxicity should be considered, in vivo testing is crucial for a definitive assessment.

Other Potential Toxicities

Based on safety data for related compounds like 3-Chloro-6-methoxypyridazine and 6-amino-2-methoxypyridine-3-carbonitrile, there is a potential for 6-Methoxypyridazine-3-carbonitrile to cause skin and eye irritation, as well as respiratory irritation.[5][8][19][20]

Recommended Experimental Workflows for Toxicological Characterization

The following section outlines the essential, step-by-step experimental protocols to definitively determine the toxicity profile and LD50 of 6-Methoxypyridazine-3-carbonitrile.

Determination of Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

The Up-and-Down Procedure is a validated method for determining the LD50 with a reduced number of animals compared to traditional methods.

Protocol:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

  • Dose Selection: Based on the read-across data, an initial starting dose of 300 mg/kg could be considered.

  • Dosing and Observation:

    • Administer the compound by oral gavage to a single animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

G cluster_0 Acute Oral Toxicity (LD50) Workflow start Start: Select Animal Model and Initial Dose dose1 Dose Animal 1 start->dose1 observe1 Observe for Toxicity/Mortality (14 days) dose1->observe1 decision1 Animal Survives? observe1->decision1 dose_up Increase Dose for Next Animal decision1->dose_up Yes dose_down Decrease Dose for Next Animal decision1->dose_down No continue_testing Continue Dosing Sequence (typically 4-6 animals) dose_up->continue_testing dose_down->continue_testing calculate_ld50 Calculate LD50 using Maximum Likelihood Method continue_testing->calculate_ld50 end End: LD50 Determined calculate_ld50->end G cluster_1 In Vitro Cytotoxicity Workflow start_vitro Start: Select Cell Lines and Prepare Compound seed_cells Seed Cells in 96-well Plates start_vitro->seed_cells treat_cells Treat with Serial Dilutions of Compound seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform MTT/MTS Assay incubate->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end_vitro End: IC50 Determined calculate_ic50->end_vitro

Caption: Standard workflow for determining in vitro cytotoxicity (IC50).

Genotoxicity Screening

A standard battery of genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of the compound.

Protocol:

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Expose several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) to the compound.

    • A positive result (a significant increase in the number of revertant colonies) indicates that the compound is a mutagen.

  • In Vitro Micronucleus Test:

    • Treat mammalian cells (e.g., CHO or TK6 cells) with the compound.

    • A positive result (an increase in the frequency of micronucleated cells) suggests the compound may be clastogenic (causing chromosomal damage) or aneugenic (causing chromosome loss).

  • In Vivo Micronucleus Test (if in vitro tests are positive):

    • Dose rodents with the compound and collect bone marrow or peripheral blood.

    • Analyze immature erythrocytes for the presence of micronuclei. This test confirms whether the genotoxic effects observed in vitro also occur in a whole animal.

Conclusion and Future Directions

While a definitive toxicity profile and LD50 for 6-Methoxypyridazine-3-carbonitrile are not yet established, the available data on structurally related compounds allows for a preliminary hazard assessment. The pyridazine-carbonitrile scaffold suggests a potential for acute toxicity, and the broader class of pyridazine derivatives has demonstrated significant in vitro cytotoxic activity.

The experimental workflows outlined in this guide provide a clear path forward for the comprehensive toxicological evaluation of 6-Methoxypyridazine-3-carbonitrile. A thorough investigation, including in vivo studies, is essential to confirm these predictive findings and to fully characterize the safety profile of this compound for any potential application. Researchers are strongly advised to handle this compound with appropriate precautions, assuming it may be harmful, until empirical data proves otherwise.

References

  • Bratek-Wiewiórowska, M. D., et al. (1980). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Archivum Immunologiae et Therapiae Experimentalis, 28(3), 427–432.
  • Mojahidi, S., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Archiv der Pharmazie, 343(5), 310–313.
  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
  • NextSDS. (n.d.). 6-amino-2-methoxypyridine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Ghergurovich, S., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5529.
  • Nabil, S., et al. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(2), 349-356.
  • NextSDS. (n.d.). 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053.
  • Thermo Fisher Scientific. (2011, May 19).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. [Table]. In The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • NextSDS. (n.d.). 6-methylpyridazine-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1709.
  • El-Gamal, K. M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 724-732.
  • Fisher Scientific. (2003, March 25).
  • Apollo Scientific. (n.d.).
  • Brown, D. G., & Boström, J. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 59(10), 4443–4458.
  • El-Baih, F. E., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128.
  • Patel, S., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Core, 1-10.
  • Sharma, P., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 11(1), 1-10.
  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 59, 142–148.
  • Scott, J. D., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 5(9), 1035–1040.
  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053.
  • ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. [Image].
  • Mishra, R., et al. (2016). Acute and repeated dose toxicity studies of novel pyridazine derivatives as new class of antihypertensive agent. Toxicology Letters, 258, S196.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE.
  • Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission.
  • Li, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2795.
  • Ghorab, M. M., et al. (2016).
  • ResearchGate. (n.d.). Cytotoxic Activity of Pyridazin-3(2H)
  • Gaviraghi, G., et al. (1983). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 26(9), 1277–1285.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Yauk, C. L., et al. (2025). Review and meta-analysis of gene expression biomarkers predictive of chemical-induced genotoxicity in vivo. Environmental and Molecular Mutagenesis.
  • Global Substance Registration System. (n.d.). 6-METHOXYPYRIDAZIN-3-AMINE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropyridazine-3-carbonitrile. Retrieved from [Link]

  • ChemicalBook. (2025, July 24). 3-AMINO-6-METHOXYPYRIDAZINE.

Sources

Exploratory

The Carbonitrile Group as a Modulator of Pyridazine Ring Electronics: A Guide to Synthesis, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine nucleus, a 1,2-diazine, represents a privileged scaffold in medicinal chemistry, prized for its unique p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a 1,2-diazine, represents a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities.[1][2] When functionalized with a carbonitrile (cyano) group—a potent electron-withdrawing moiety and versatile synthetic handle—the resulting cyanopyridazine system exhibits profoundly altered electronic characteristics.[3][4] This guide provides an in-depth exploration of the powerful electron-withdrawing effects of the cyano group on the pyridazine ring. We will dissect the impact on spectroscopic properties, detail synthetic methodologies, analyze the resulting chemical reactivity with a focus on nucleophilic aromatic substitution and cycloaddition reactions, and discuss the strategic application of this scaffold in modern drug discovery. This document is intended to serve as a technical resource for researchers leveraging the unique interplay of these two functionalities to design next-generation therapeutics and functional molecules.

Fundamental Electronic Properties of the Cyanopyridazine Scaffold

The defining characteristic of the cyanopyridazine system is its pronounced electron deficiency. This arises from the synergistic combination of the inherent properties of the pyridazine ring and the strong electron-withdrawing nature of the cyano substituent.

Inherent Electron Deficiency of the Pyridazine Ring

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] These nitrogen atoms are more electronegative than carbon, leading to a polarization of the ring's electron density and creating an intrinsically electron-deficient (π-deficient) system. This deficiency is most pronounced at the carbon atoms adjacent to the ring nitrogens (C3 and C6).[1] This property imparts weak basicity, a high dipole moment (approx. 4.2 D), and reduced lipophilicity compared to pyridine or benzene, which are advantageous traits in drug design.[5]

The Influence of the Carbonitrile Group

The cyano group (–C≡N) is a powerful electron-withdrawing group, acting through both inductive and resonance effects:

  • Inductive Effect (-I): The sp-hybridized carbon and the highly electronegative nitrogen atom of the nitrile strongly pull electron density away from the ring through the sigma bond.

  • Resonance Effect (-M): The cyano group can participate in resonance, delocalizing the ring's π-electrons onto the nitrogen atom, further depleting the ring of electron density. This effect is most significant when the cyano group is positioned at C3, C4, or C6.

When combined, the pyridazine core and the cyano group create a highly electrophilic aromatic system, dramatically influencing its spectroscopic signature and chemical reactivity. The electron-withdrawing strength of substituents can be quantified using Hammett constants (σ); the cyano group possesses a large positive σ value, indicative of its strong electron-withdrawing power.[6][7]

Spectroscopic Characterization of Cyanopyridazines

The electronic perturbations induced by the cyano group are readily observable through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deshielding effect caused by electron withdrawal is clearly evident in both ¹H and ¹³C NMR spectra. Ring protons and carbons on cyanopyridazines typically resonate at a lower field (higher δ) compared to the unsubstituted parent pyridazine.[8] The magnitude of this downfield shift is dependent on the position of the cyano group relative to the observed nucleus.

Compound Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm)
Pyridazine (in CDCl₃)C3/C6~150.5~9.2
C4/C5~126.5~7.7
3-CyanopyridazineC3~135 (ipso-C)-
C4~130~8.0
C5~128~7.9
C6~155~9.4
CN~117-
4-CyanopyridazineC3~153~9.5
C4~120 (ipso-C)-
C5~132~8.2
C6~153~9.5
CN~116-

Note: The values in the table are approximate and collated from typical ranges found in the literature.[8][9][10] Specific shifts can vary with solvent and other substituents.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a cyanopyridazine is the nitrile stretching vibration (νC≡N). This sharp, intense absorption typically appears in the range of 2220-2240 cm⁻¹. The exact frequency can provide insight into the electronic environment; conjugation with the electron-deficient pyridazine ring can slightly lower the frequency compared to alkyl nitriles.[11][12]

UV-Vis Spectroscopy

The π→π* transitions of the pyridazine ring are affected by the cyano substituent. Typically, the cyano group causes a bathochromic (red) shift in the absorption maxima compared to the parent heterocycle, a consequence of the extended conjugation and altered energy levels of the molecular orbitals.[13][14]

Synthesis of Cyanopyridazines: A Methodological Overview

Several reliable synthetic strategies exist for the construction of cyanopyridazines. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Key Synthetic Approaches
  • Condensation of 1,4-Diketones: A classic approach to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[15] For cyanopyridazines, a 2-cyano-1,4-diketone precursor is required, which can be synthesized from α-haloketones and a cyanide source.[15]

  • Inverse-Electron-Demand Diels-Alder Reactions: Electron-deficient tetrazines react readily with electron-rich dienophiles. Alternatively, a cyano-substituted pyridazine can itself act as the diene component in reactions with alkynes, especially in intramolecular variants, to build fused ring systems.[16][17]

  • Nucleophilic Substitution of Halogens: A common and effective method is the displacement of a halide (typically chloro- or bromo-) from a pyridazine ring using a cyanide salt, such as CuCN (Rosenmund-von Braun reaction) or NaCN/KCN with a palladium catalyst.

  • Multi-Component Reactions: One-pot, three-component reactions involving, for example, an alkyl 2-cyanoacetate, an arylglyoxal, and hydrazine hydrate can provide highly substituted 4-cyano-3(2H)-pyridazinones regioselectively and in good yields.[18]

Diagram 1: General Synthetic Workflow

G cluster_0 Route A: Condensation cluster_1 Route B: Substitution cluster_2 Route C: MCR A1 2-Cyano-1,4-Diketone A3 Cyanopyridazine A1->A3 Cyclocondensation A2 Hydrazine (N2H4) A2->A3 B1 Halogenated Pyridazine B3 Cyanopyridazine B1->B3 SNAr / Catalysis B2 Cyanide Salt (e.g., CuCN) B2->B3 C1 Cyanoacetate C4 Cyanopyridazinone C1->C4 One-Pot Reaction C2 Arylglyoxal C2->C4 C3 Hydrazine C3->C4

Caption: Common synthetic pathways to cyanopyridazine derivatives.

Example Protocol: Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinone via Three-Component Reaction[18]

This protocol describes a highly efficient, one-pot synthesis performed in water, highlighting a green chemistry approach.

Materials:

  • Alkyl 2-cyanoacetate (1.0 mmol)

  • Arylglyoxal monohydrate (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add the arylglyoxal monohydrate (1.0 mmol) and water (5 mL). Stir the mixture at room temperature until a clear solution is obtained.

  • Add the alkyl 2-cyanoacetate (1.0 mmol) to the solution, followed by the dropwise addition of hydrazine hydrate (1.2 mmol) over 2 minutes.

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form within 15-30 minutes.

  • After the reaction is complete (typically 1-2 hours), collect the solid product by vacuum filtration.

  • Wash the crude product with cold water (2 x 5 mL).

  • Recrystallize the solid from hot ethanol to afford the pure 6-aryl-4-cyano-3(2H)-pyridazinone.

  • Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Causality: This reaction proceeds via an initial Knoevenagel condensation between the arylglyoxal and the active methylene of the cyanoacetate, followed by cyclization with hydrazine. Performing the reaction in water is advantageous as it is environmentally benign and often facilitates precipitation of the product, simplifying purification.

Chemical Reactivity: A Consequence of Electron Deficiency

The electron-poor nature of cyanopyridazines dictates their reactivity, making them excellent substrates for reactions involving nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

Cyanopyridazines bearing a suitable leaving group (e.g., a halogen) are highly activated towards SNAr. The combined electron-withdrawing power of the ring nitrogens and the cyano group effectively stabilizes the negative charge in the intermediate Meisenheimer complex.[19][20]

Mechanism & Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The negative charge is delocalized onto the electronegative ring nitrogens and the cyano group.

  • Elimination: The leaving group is expelled, and aromaticity is restored.

The attack is regioselective, occurring at the electron-deficient positions activated by both the ring nitrogens and the cyano group (typically C3 and C6).[1][21]

Diagram 2: SNAr Mechanism on a Cyanopyridazine

Caption: Mechanism of SNAr on a cyanopyridazine via a Meisenheimer complex.

Cycloaddition Reactions

The electron-deficient pyridazine ring can participate as the 4π component (diene) in inverse-electron-demand Diels-Alder reactions.[22][23][24] The presence of an additional electron-withdrawing cyano group further lowers the energy of the diene's LUMO, accelerating the reaction with electron-rich dienophiles (e.g., enamines, alkynes). These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems.[16]

In some intramolecular cases, the pyridazine ring acts as the diene and an alkyne-containing side chain acts as the dienophile. The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder elimination of N₂, leading to the formation of a new fused aromatic ring.[16]

Applications in Drug Discovery

The unique constellation of properties endowed by the cyanopyridazine scaffold makes it a valuable asset in medicinal chemistry.[25][26]

  • Scaffold & Pharmacophore: The rigid pyridazine core serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The ring nitrogens and the cyano nitrogen are potent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1][27]

  • Modulation of Physicochemical Properties: The high polarity of the scaffold can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]

  • Bioisosterism: The cyanopyridazine moiety can serve as a bioisostere for other aromatic or heteroaromatic rings.[1] Replacing, for instance, a phenyl ring with a cyanopyridazine can fine-tune electronic properties, improve metabolic stability, and alter the target-binding profile.

  • Covalent Inhibition: The electrophilicity of the nitrile carbon, enhanced by the pyridazine ring, allows it to react with nucleophilic residues (like cysteine) in an enzyme's active site, enabling a covalent mechanism of inhibition.[28][29]

Examples in Development: The cyanopyridazine motif can be found in molecules investigated as inhibitors for various targets, including kinases and carboxylesterases, underscoring its versatility in addressing diverse therapeutic areas.[3][30]

Diagram 3: Role in Drug-Target Binding

cluster_drug Cyanopyridazine Inhibitor cluster_protein Enzyme Active Site Pyridazine Pyridazine Ring Cyano Cyano Group R_Group R-Group (Specificity) Hydrophobic_Pocket Hydrophobic Pocket R_Group->Hydrophobic_Pocket Hydrophobic Interaction H_Donor1 H-Bond Donor (e.g., NH) H_Donor1->Pyridazine H-Bond H_Donor2 H-Bond Donor (e.g., OH) H_Donor2->Cyano H-Bond

Caption: Hypothetical binding mode of a cyanopyridazine inhibitor.

Conclusion

The introduction of a carbonitrile group onto a pyridazine ring is a powerful chemical strategy that creates a highly electron-deficient and synthetically versatile scaffold. This electronic modulation profoundly influences the molecule's spectroscopic properties and dictates its chemical reactivity, favoring nucleophilic additions and specific cycloaddition pathways. For drug development professionals, the cyanopyridazine core offers a unique combination of a polar, metabolically stable scaffold with multiple points for hydrogen bonding and opportunities for covalent target engagement. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize novel cyanopyridazine-based molecules for a wide range of applications, from medicinal chemistry to materials science.

References

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. [Link]

  • One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. ACS Publications. [Link]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. ACS Publications. [Link]

  • An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]

  • Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. ResearchGate. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]

  • Preparation of substituted pyridazines.
  • Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC. [Link]

  • Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed. [Link]

  • Rate constants used to construct the Hammett plot. a. ResearchGate. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. PubMed. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC. [Link]

  • Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. SciSpace. [Link]

  • 13 C NMR chemical shifts and frequency of the stretching vibration of the CuN group. ResearchGate. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. ResearchGate. [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]

  • Substituent Correlations Characterized by Hammett Constants in the Spiropyran–Merocyanine Transition. ACS Publications. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-El-Gazzar/a89f92e071e6210f01b131804f866406e1279a1f]([Link]

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl). ACS Publications. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. MDPI. [Link]

  • Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. ResearchGate. [Link]

  • Cycloaddition Reactions in Organic Synthesis. Google Books.
  • 4 - BJOC - Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. ResearchGate. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC. [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Semantic Scholar. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]

  • 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. ACS Publications. [Link]

  • 29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. ResearchGate. [Link]

  • hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

  • Summary of Cycloaddition Reactions. YouTube. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. ResearchGate. [Link]

  • Pharmaceutical applications of cyclodextrins and their derivatives. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 6-Methoxypyridazine-3-carbonitrile as a Versatile Building Block in Modern Drug Discovery

Abstract The pyridazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds across a spectrum of therapeutic areas, including oncology, inflammation, and cardiovascular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds across a spectrum of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1][2][3] This guide focuses on a particularly valuable derivative, 6-Methoxypyridazine-3-carbonitrile, as a strategic building block for medicinal chemistry campaigns. We will explore its inherent reactivity, provide detailed, field-tested protocols for its key transformations, and illustrate its application in the rational design of novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox and accelerate lead discovery programs.

Introduction: The Strategic Value of the Pyridazine Core

Heterocyclic compounds are the bedrock of medicinal chemistry, and nitrogen-containing heterocycles like pyridazine are of paramount importance.[3] The arrangement of two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in dipole-dipole interactions with biological targets.[4] This has led to the development of numerous pyridazine-containing drugs.[5]

6-Methoxypyridazine-3-carbonitrile (CAS 72082-10-1) emerges as a highly versatile and cost-effective starting material.[6] Its structure is pre-functionalized with three distinct reactive handles:

  • The Pyridazine Nitrogens: Act as key interaction points and influence the molecule's overall electronic profile.

  • The C6-Methoxy Group: An electron-donating group that can be a site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amine, alcohol, or thiol side chains.

  • The C3-Nitrile Group: A powerful electron-withdrawing group that can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, and tetrazoles, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

This trifecta of functionality allows for rapid and divergent library synthesis from a single, common core, making it an ideal scaffold for structure-activity relationship (SAR) studies.

Physicochemical Properties & Reactivity Profile

A foundational understanding of the molecule's properties is critical for designing successful synthetic strategies.

PropertyValueReference
CAS Number 72082-10-1[6][7]
Molecular Formula C₆H₅N₃O[7]
Molecular Weight 135.12 g/mol
Appearance Off-white to light yellow crystalline powder

The molecule's reactivity is governed by the electronic push-pull between the C6-methoxy and C3-nitrile groups. The nitrile group strongly acidifies the C4 and C5 protons and makes the C6 position susceptible to nucleophilic attack.

G cluster_0 Reactivity Map of 6-Methoxypyridazine-3-carbonitrile mol mol Nitrile Nitrile Group: - Reduction (Amine) - Hydrolysis (Acid) - Cycloaddition (Tetrazole) Nitrile:e->mol:w Methoxy Methoxy Group: - Nucleophilic Aromatic  Substitution (SNAr) Methoxy:e->mol:w Ring Pyridazine Core: - Hydrogen Bond Acceptor Ring:e->mol:c

Caption: Key reactive sites on the 6-Methoxypyridazine-3-carbonitrile scaffold.

Core Synthetic Protocols & Methodologies

The following protocols are designed to be robust starting points. As with any reaction, optimization may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group

Causality: Displacing the methoxy group with primary or secondary amines is a cornerstone of library synthesis. This reaction introduces diverse side chains that can probe the binding pocket of a target protein for new interactions, directly impacting potency and selectivity. This protocol uses a sealed vessel to reach temperatures above the solvent's boiling point, which is often necessary to drive the SNAr reaction with the moderately reactive methoxy leaving group.

General Scheme:

Caption: General workflow for the SNAr displacement of the C6-methoxy group.

Step-by-Step Protocol:

  • Vessel Preparation: To a 10 mL microwave vial or a heavy-walled pressure tube, add 6-Methoxypyridazine-3-carbonitrile (1.0 eq., e.g., 200 mg).

  • Reagent Addition: Add the desired amine (primary or secondary, 1.5 - 3.0 eq.) followed by a high-boiling point solvent such as 1,4-dioxane or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.2-0.5 M.

  • Sealing and Heating: Seal the vessel tightly. Place it in a pre-heated oil bath or microwave reactor at 120-160 °C.

    • Scientist's Note: The reaction temperature is critical. Start at 120 °C and increase if the reaction is sluggish. Microwave heating can significantly reduce reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or dichloromethane (DCM).

    • Wash with water (2x) and then with brine (1x) to remove the solvent and excess amine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Reduction of the Nitrile to a Primary Amine

Causality: The conversion of the nitrile to a flexible aminomethyl group introduces a basic center, which is often crucial for forming salt bridges with acidic residues (e.g., Asp, Glu) in a protein active site. This transformation can dramatically improve aqueous solubility and cell permeability. We use Raney Nickel here as it is a cost-effective and highly efficient catalyst for this type of reduction under hydrogenation conditions.

General Scheme:

Caption: Catalytic hydrogenation of the nitrile group to a primary amine.

Step-by-Step Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel (approx. 50% in water, ~0.2 eq by weight) under an inert atmosphere (Argon or Nitrogen).

    • Safety First: Raney Nickel is pyrophoric when dry. Handle with extreme care as a slurry and never allow it to dry out.

  • Reaction Setup: Decant the water and wash the catalyst with methanol. Add a solution of 6-Methoxypyridazine-3-carbonitrile (1.0 eq.) in 7N methanolic ammonia. The ammonia prevents the formation of secondary amine byproducts.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 6-18 hours.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via LC-MS.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the Celite pad to dry. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

Causality: The carboxylic acid functional group is a versatile handle for further derivatization, most commonly through amide bond formation. This allows for the coupling of the pyridazine core to a vast array of amines, extending the molecule into new regions of chemical space. Strong basic or acidic conditions are required for this hydrolysis. The patent CN101508676B outlines a related transformation on a pyridazine core.[8]

Step-by-Step Protocol (Basic Hydrolysis):

  • Reaction Setup: In a round-bottom flask, suspend 6-Methoxypyridazine-3-carbonitrile (1.0 eq.) in a 6M aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The evolution of ammonia gas is an indicator of reaction progress. The reaction is typically complete in 4-12 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution to pH 2-3 using concentrated hydrochloric acid (HCl). The product will typically precipitate out of the solution.

    • Stir the cold slurry for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum to yield 6-Methoxypyridazine-3-carboxylic acid.

Application in a Lead Optimization Workflow

To illustrate the power of this building block, we present a hypothetical workflow for generating a small, focused library targeting a protein kinase.

G start 6-Methoxypyridazine-3-carbonitrile (Building Block) step1 Protocol 1: SNAr + R¹-NH₂ start->step1 Introduce R¹ group intermediate1 Intermediate A (6-amino-pyridazine-3-carbonitrile) step1->intermediate1 step2 Protocol 3: Hydrolysis + NaOH, H₂O, Heat intermediate1->step2 Unmask Handle intermediate2 Intermediate B (6-amino-pyridazine-3-carboxylic acid) step2->intermediate2 step3 Amide Coupling + R²-NH₂, HATU intermediate2->step3 Introduce R² group final_library Final Compound Library (For SAR Screening) step3->final_library

Caption: A divergent synthetic workflow for library generation.

By varying the amines used in Step 1 (R¹) and Step 3 (R²), a matrix of final compounds can be rapidly synthesized.

Hypothetical SAR Data Table:

This table illustrates how systematic changes to R¹ and R² could influence biological activity against a target kinase.

Compound IDR¹ GroupR² GroupKinase IC₅₀ (nM)
LEAD-01 Cyclopropylamino-Benzyl-150
LEAD-02 (S)-1-phenylethylamino-Benzyl-75
LEAD-03 Cyclopropylamino-4-Fluorobenzyl-95
LEAD-04 (S)-1-phenylethylamino-4-Fluorobenzyl-25
LEAD-05 Morpholino-Benzyl->1000
  • Analysis: Comparing LEAD-01 and LEAD-02 suggests a beneficial hydrophobic interaction with the (S)-1-phenylethyl group at the R¹ position. Comparing LEAD-01 and LEAD-03 indicates that adding a fluorine at the R² para-position is well-tolerated. Combining these two positive changes in LEAD-04 results in a synergistic improvement in potency. The poor activity of LEAD-05 suggests that the bulky, polar morpholine group at R¹ is detrimental. This systematic approach, enabled by the versatility of the starting block, efficiently maps the SAR landscape.

Safety and Handling

  • General Precautions: Always handle 6-Methoxypyridazine-3-carbonitrile in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hypersensitivity: As with many nitrogen-containing heterocycles and chemotherapeutic agents, there is a potential for hypersensitivity reactions.[9][10][11] Any signs of an allergic reaction, such as a rash or respiratory distress, should be addressed immediately.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-Methoxypyridazine-3-carbonitrile is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups enable the rapid and efficient synthesis of diverse compound libraries. By applying the robust protocols detailed in this guide, medicinal chemists can effectively probe complex SAR landscapes, leading to the identification of potent and selective clinical candidates.

References

  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL: [Link]

  • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]

  • Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS Source: IJCRT.org URL: [Link]

  • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]

  • Title: 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis process of 6-methoxy pyridazine-3- carboxylic acid Source: Google Patents URL
  • Title: Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Pyridazine Source: University of Florida URL: [Link]

  • Title: One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies Source: MDPI URL: [Link]

  • Title: 6-methylpyridazine-3-carbonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Adult Hypersensitivity (HSR)/Allergic Reaction Management Source: MD Anderson Cancer Center URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity and biological properties Source: ResearchGate URL: [Link]

  • Title: Rapid Desensitization for Hypersensitivity Reactions to Chemotherapeutic Drugs; A Case Series Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry Source: University of Groningen URL: [Link]

  • Title: 3-Methoxy-6-methylpyridazine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs Source: AAAAI (American Academy of Allergy, Asthma & Immunology) URL: [Link]

Sources

Application

Application Note: Catalytic Reduction of 6-Methoxypyridazine-3-carbonitrile to Primary Amines

Introduction & Mechanistic Challenges The synthesis of primary amines from heteroaryl nitriles is a fundamental yet highly nuanced transformation in pharmaceutical development. Specifically, the catalytic reduction of 6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The synthesis of primary amines from heteroaryl nitriles is a fundamental yet highly nuanced transformation in pharmaceutical development. Specifically, the catalytic reduction of 6-Methoxypyridazine-3-carbonitrile to (6-methoxypyridazin-3-yl)methanamine presents two major mechanistic hurdles:

  • Catalyst Poisoning: The pyridazine ring contains two adjacent nitrogen atoms that act as a strong bidentate ligand. This structural feature can rapidly coordinate to and poison traditional noble metal catalysts (e.g., Palladium or Platinum), stalling the reaction at low conversions.

  • Dimerization (Secondary Amine Formation): The reduction of nitriles inherently proceeds via a highly reactive imine intermediate. This imine is highly susceptible to nucleophilic attack by the newly formed primary amine product, leading to the formation of undesired secondary or tertiary amine dimers .

To ensure high yields and scientific integrity, the reaction environment must be engineered to either kinetically outcompete the dimerization or chemically trap the primary amine as it forms.

Reaction Engineering & Logical Workflows

Understanding the causality of side-product formation is critical for process optimization. If the primary amine accumulates in the presence of the imine intermediate, it condenses to form a secondary imine (Schiff base), which is subsequently reduced to a secondary amine.

We can bypass this via two distinct pathways:

  • In Situ Trapping: Using Boc-anhydride ( Boc2​O ) to instantly convert the nucleophilic primary amine into a sterically hindered, stable carbamate.

NitrileReduction Nitrile 6-Methoxypyridazine- 3-carbonitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine H2, Catalyst PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine H2, Catalyst SecondaryAmine Secondary Amine (Undesired Dimer) Imine->SecondaryAmine + Primary Amine (-NH3) PrimaryAmine->SecondaryAmine Nucleophilic Attack BocAmine Boc-Protected Amine (Stable Intermediate) PrimaryAmine->BocAmine + Boc2O (In Situ Trapping)

Mechanistic pathway of nitrile reduction highlighting dimerization and trapping strategies.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the optimization landscape for the reduction of 6-Methoxypyridazine-3-carbonitrile, demonstrating the causality behind the selected protocols.

Catalyst SystemAdditive / SolventPressure (psi)Conversion (%)Primary Amine Yield (%)Secondary Amine (%)Mechanistic Note
10% Pd/CMeOH15< 20%< 5%TraceSevere catalyst poisoning by pyridazine coordination.
10% Pd/CMeOH, Boc2​O 45> 95%85% (as Boc)< 2% Boc2​O traps amine; higher pressure overcomes poisoning.
Raney NickelMeOH50> 95%40%55%Complete conversion, but severe dimerization occurs.
Raney NickelMeOH, 7N NH3​ 50> 95%92%< 3%Excess NH3​ suppresses secondary amine formation .
Ni-NPs@SiO2EtOH145> 99%94%< 1%Advanced supported nanoparticles; highly selective .

Experimental Protocols

Protocol A: Raney Nickel Hydrogenation in Methanolic Ammonia

Causality & Rationale: Raney Nickel is highly resistant to poisoning by the pyridazine nitrogens compared to Pd/C. The addition of 7N ammonia in methanol creates a massive stoichiometric excess of NH3​ , which outcompetes the primary amine for the imine intermediate, effectively shutting down the dimerization pathway .

Materials:

  • 6-Methoxypyridazine-3-carbonitrile (1.0 eq, 10.0 mmol, 1.35 g)

  • Raney Nickel (W2 or W4 grade, aqueous slurry) (~20% w/w, 300 mg)

  • 7N Ammonia in Methanol (50 mL)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Catalyst Preparation: Transfer 300 mg of Raney Nickel slurry to a sintered glass funnel. Wash sequentially with distilled water (3 x 10 mL) and methanol (3 x 10 mL) under a gentle vacuum. Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry.

  • Reaction Assembly: Transfer the washed catalyst to a high-pressure Parr hydrogenation vessel containing a magnetic stir bar.

  • Substrate Addition: Dissolve 1.35 g of 6-Methoxypyridazine-3-carbonitrile in 50 mL of 7N NH3​ in methanol. Add this solution to the vessel.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen (3 x 30 psi) to remove oxygen, followed by Hydrogen (3 x 30 psi).

  • Hydrogenation: Pressurize the vessel to 50 psi with Hydrogen. Stir vigorously (800 rpm) at ambient temperature (20–25 °C) for 12–16 hours.

  • Self-Validation (Monitoring): Monitor the hydrogen pressure drop. The reaction is complete when the pressure strictly stabilizes. Verify by withdrawing a 50 µL aliquot, filtering through a 0.2 µm PTFE syringe filter, and analyzing via LC-MS. The disappearance of the nitrile peak (m/z 136 [M+H]+) and the appearance of the primary amine (m/z 140 [M+H]+) confirms success.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The residual ammonia will evaporate, yielding the crude (6-methoxypyridazin-3-yl)methanamine, which can be used directly in subsequent coupling steps.

Protocol B: Palladium-Catalyzed Reductive Amination with In Situ Boc-Protection

Causality & Rationale: If Raney Nickel is undesirable due to safety/pyrophoric concerns, Pd/C can be utilized provided the primary amine is immediately deactivated. Boc2​O reacts rapidly with the newly formed primary amine to form a sterically hindered, non-nucleophilic carbamate. The slightly elevated pressure (45 psi) compensates for the partial poisoning of Pd/C by the pyridazine ring.

Materials:

  • 6-Methoxypyridazine-3-carbonitrile (1.0 eq, 10.0 mmol, 1.35 g)

  • 10% Pd/C (50% wet) (10% w/w, 135 mg)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 eq, 12.0 mmol, 2.62 g)

  • Methanol (40 mL)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, dissolve 6-Methoxypyridazine-3-carbonitrile (1.35 g) and Boc2​O (2.62 g) in 40 mL of methanol.

  • Catalyst Addition: Carefully add 135 mg of 10% Pd/C. Tip: Add the catalyst under a gentle blanket of nitrogen to prevent the ignition of methanol vapors.

  • Purging: Seal the vessel and purge with Nitrogen (3 x 30 psi), then Hydrogen (3 x 30 psi).

  • Reaction: Pressurize to 45 psi with Hydrogen. Stir vigorously at 25 °C for 24 hours.

  • Self-Validation (Monitoring): Analyze an aliquot via LC-MS. Look for the Boc-protected product mass (m/z 240 [M+H]+). The absence of the free amine (m/z 140) and secondary amine dimer indicates successful in situ trapping.

  • Workup: Vent the hydrogen and purge with nitrogen. Filter through Celite, washing thoroughly with methanol.

  • Purification: Concentrate the filtrate. Purify the crude tert-butyl ((6-methoxypyridazin-3-yl)methyl)carbamate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Deprotection (Optional): To yield the free primary amine hydrochloride salt, treat the Boc-protected intermediate with 4M HCl in dioxane for 2 hours at room temperature, followed by concentration in vacuo.

References

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Organic Chemistry Portal.[Link]

  • Sharif, M., et al. "Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines." Chemical Science, RSC Publishing, 2022.[Link]

  • Gould, F. E. "Reduction of nitriles.
Method

Functionalization of the pyridazine ring in 6-Methoxypyridazine-3-carbonitrile

An In-Depth Technical Guide to the Orthogonal Functionalization of 6-Methoxypyridazine-3-carbonitrile Introduction & Chemical Context 6-Methoxypyridazine-3-carbonitrile is a highly versatile, electron-deficient heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Orthogonal Functionalization of 6-Methoxypyridazine-3-carbonitrile

Introduction & Chemical Context

6-Methoxypyridazine-3-carbonitrile is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The pyridazine core is characterized by its two adjacent nitrogen atoms, which significantly lower the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic topology makes the scaffold highly susceptible to both nucleophilic attack and radical-mediated functionalization[1].

The presence of a C3-carbonitrile (electron-withdrawing) and a C6-methoxy group (electron-donating) creates a pronounced "push-pull" electronic system. As a Senior Application Scientist, recognizing this electronic distribution is critical: it allows for orthogonal, site-selective functionalization across three distinct axes without requiring complex protecting group strategies.

Quantitative Data Summary

The following table summarizes the three primary functionalization pathways, highlighting their regioselectivity, required reagents, and typical performance metrics.

Functionalization AxisReaction TypeKey ReagentsRegioselectivity / Target SiteTypical Yield RangeDownstream Utility
C3-Carbonitrile Nucleophilic AdditionNH₂OH·HCl, Et₃N, MeOHC3 (Nitrile Carbon)75–90%Amidoximes, 1,2,4-oxadiazoles
C4/C5 C–H Bond Minisci AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₈C5 (Major) / C4 (Minor)45–65%Lipophilicity tuning (ADME)
C6-Methoxy Acidic Ether Cleavage33% HBr in AcOHC6 (Methoxy Oxygen)80–95%Pyridazinones, Cross-coupling

Global Functionalization Workflow

G SM 6-Methoxypyridazine- 3-carbonitrile Amidoxime N-Hydroxyamidine (C3 Functionalization) SM->Amidoxime NH2OH.HCl, Et3N MeOH, RT Minisci Alkylated Pyridazine (C4/C5 Functionalization) SM->Minisci R-COOH, Ag+, S2O8(2-) H+, Heat Pyridazinone 6-Oxopyridazine (C6 Functionalization) SM->Pyridazinone HBr / AcOH Heat

Divergent orthogonal functionalization pathways of 6-Methoxypyridazine-3-carbonitrile.

Mechanistic Rationale & Experimental Protocols

Protocol A: Nitrile Transformation to Amidoxime (C3 Axis)

Causality & Rationale: The nitrile group is highly electrophilic. Hydroxylamine, benefiting from the alpha-effect (where adjacent lone pairs increase nucleophilicity), readily attacks the nitrile carbon. Triethylamine is critical in this self-validating system to neutralize the hydrochloride salt of hydroxylamine, liberating the free base required for the nucleophilic attack[2]. The resulting amidoxime is a classic bioisostere for amides and a direct precursor to 1,2,4-oxadiazole heterocycles.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 6-methoxypyridazine-3-carbonitrile (1.0 equiv, e.g., 5.51 mmol) and dissolve in anhydrous methanol (0.5 M concentration)[2].

  • Reagent Addition: Add hydroxylamine hydrochloride (1.0–1.1 equiv) to the stirring solution.

  • Base Liberation: Dropwise, add triethylamine (1.05 equiv). An immediate slight exotherm may be observed as the free base is generated.

  • Reaction: Stir the mixture at room temperature for 48 to 96 hours. Monitor the disappearance of the starting material via LC-MS or TLC (EtOAc/Hexane 1:1)[2].

  • Workup: Once complete, cool the reaction in an ice bath for 15 minutes. The product typically precipitates directly from the methanolic solution.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with ice-cold methanol, and dry under high vacuum to yield the pure N-hydroxyamidine.

Protocol B: Minisci C–H Alkylation (C4/C5 Axis)

Causality & Rationale: The Minisci reaction relies on the generation of nucleophilic carbon radicals (via Ag-catalyzed oxidative decarboxylation of carboxylic acids by persulfate) and their addition to protonated, electron-deficient heteroarenes[1]. The acidic conditions (TFA) protonate the pyridazine nitrogens, lowering the ring's electron density and activating it toward radical attack. Regioselectivity is governed by the "push-pull" system: the C3-nitrile strongly deactivates the adjacent C4 position, directing the radical predominantly to the C5 position (ortho to the methoxy group).

G RadGen Radical Generation R-COOH + Ag+ + S2O8(2-) -> R• + CO2 Addition Radical Addition R• attacks C5 (or C4) position RadGen->Addition Protonation Substrate Activation Pyridazine + H+ -> Pyridazinium Ion Protonation->Addition Oxidation Oxidation & Rearomatization Intermediate + Ag(II)/S2O8(2-) -> Product Addition->Oxidation

Mechanistic sequence of the Minisci-type C-H alkylation on the pyridazine scaffold.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, dissolve 6-methoxypyridazine-3-carbonitrile (1.0 equiv) and the desired alkyl carboxylic acid (3.0 equiv) in a 1:1 mixture of Acetonitrile and Water (0.1 M).

  • Acidification: Add Trifluoroacetic acid (TFA, 1.5 equiv) to ensure complete protonation of the pyridazine core.

  • Catalyst & Oxidant: Add Silver Nitrate (AgNO₃, 0.2 equiv) followed by Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv).

  • Reaction: Seal the tube and heat the vigorously stirring mixture at 65 °C for 4–6 hours. The solution will typically turn dark as the radical cascade proceeds.

  • Workup: Cool to room temperature. Carefully quench with saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution will occur from unreacted acid and persulfate decomposition).

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to separate the major C5-alkylated product from minor C4-isomers.

Protocol C: Acidic Ether Cleavage to Pyridazinone (C6 Axis)

Causality & Rationale: While direct nucleophilic aromatic substitution (SNAr) of the methoxy group is possible, it typically requires forcing conditions. A highly robust and scalable approach to functionalize the C6 position is the acidic cleavage of the methyl ether using HBr in acetic acid[3]. The strongly acidic environment protonates the methoxy oxygen, turning it into a superior leaving group. This is followed by an SN2 attack by the bromide ion on the methyl group, yielding the thermodynamically stable 6-oxo-1,6-dihydropyridazine-3-carbonitrile. This pyridazinone is a critical intermediate that can be subsequently converted to a triflate or chloride for Palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled reaction vial with 6-methoxypyridazine-3-carbonitrile (1.0 equiv).

  • Reagent Addition: Add a commercially available solution of 33% Hydrobromic acid (HBr) in Acetic acid (approx. 10 volumes relative to the starting material)[3].

  • Reaction: Seal the vial and heat the mixture to 80 °C for 12–16 hours. Monitor the cleavage via LC-MS (the product will show an [M-14] mass shift corresponding to the loss of the methyl group).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the acidic solution over crushed ice with vigorous stirring.

  • Isolation: The highly polar 6-oxo-1,6-dihydropyridazine-3-carbonitrile will precipitate as a solid. Filter the suspension, wash the filter cake extensively with cold water, and dry under vacuum at 50 °C to afford the product in typically >85% yield.

References

  • WO2024075051A1 - Hsd17b13 inhibitors and/or degraders (Patent detailing the amidoxime formation from 6-methoxypyridazine-3-carbonitrile). Google Patents.
  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists (Comprehensive review on radical addition to electron-deficient heteroarenes). ResearchGate. URL:[Link]

  • US9034873B2 - Pyridazine and pyrrole compounds, processes for obtaining them and uses (Patent outlining the HBr/AcOH hydrolysis of methoxypyridazines). Google Patents.

Sources

Application

Application Notes and Protocols for the Synthesis of 6-Methoxypyridazine-3-carbonitrile

Abstract This comprehensive technical guide provides a detailed protocol for the synthesis of 6-methoxypyridazine-3-carbonitrile, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 6-methoxypyridazine-3-carbonitrile, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis is achieved through a palladium-catalyzed cyanation of the readily available starting material, 3-chloro-6-methoxypyridazine, using zinc cyanide. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, critical safety and handling information, and robust analytical methods for reaction monitoring and product characterization. The causality behind experimental choices is emphasized to provide researchers with a deep, actionable understanding of the process.

Introduction and Scientific Context

Substituted pyridazines are a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their diverse biological activities.[1] The title compound, 6-methoxypyridazine-3-carbonitrile, incorporates both a methoxy group and a nitrile moiety. The nitrile group is a particularly versatile functional handle, readily convertible into other important groups such as amines, carboxylic acids, and tetrazoles, making this compound a strategic intermediate for library synthesis and lead optimization in drug discovery programs.[2]

The conversion of aryl and heteroaryl chlorides to their corresponding nitriles is a fundamental transformation in organic synthesis.[3] While classical methods like the Sandmeyer or Rosenmund-von Braun reactions exist, they often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[2] Modern palladium-catalyzed cross-coupling reactions offer a milder, more general, and highly efficient alternative.[3][4][5]

This guide details a robust protocol based on a palladium-catalyzed cyanation reaction, which has proven effective for a wide range of (hetero)aryl chlorides.[3][6] We will utilize zinc cyanide (Zn(CN)₂) as the cyanide source, which, while still highly toxic, is generally considered safer to handle than alkali metal cyanides like KCN or NaCN.[7] The rationale for the choice of catalyst, ligand, solvent, and reaction conditions will be thoroughly explained to ensure reproducibility and facilitate adaptation for related substrates.

Reaction Mechanism: The Palladium Catalytic Cycle

The conversion of 3-chloro-6-methoxypyridazine to 6-methoxypyridazine-3-carbonitrile proceeds via a well-established palladium-catalyzed cross-coupling cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-chloro-6-methoxypyridazine, breaking the C-Cl bond and inserting the palladium to form a Pd(II) complex. This is typically the rate-determining step for aryl chlorides.

  • Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the chloride ion and forming a new Pd(II)-cyanide complex.

  • Reductive Elimination: The desired C-CN bond is formed as the product, 6-methoxypyridazine-3-carbonitrile, is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl (3-Chloro-6-methoxy- pyridazine) PdII_Cl Ar-Pd(II)(Cl)L_n (Aryl-Pd Complex) OxAdd->PdII_Cl Transmetal Transmetalation PdII_Cl->Transmetal Zn(CN)₂ PdII_CN Ar-Pd(II)(CN)L_n (Cyano-Pd Complex) Transmetal->PdII_CN - ZnCl₂ RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Ar-CN (Product)

Caption: The catalytic cycle for the palladium-catalyzed cyanation of 3-chloro-6-methoxypyridazine.

Safety and Hazard Analysis

CRITICAL: This procedure involves extremely toxic materials. A thorough understanding and strict adherence to safety protocols are mandatory. This reaction must be performed in a certified, high-flow chemical fume hood. A second person should be aware of the experiment being conducted.

ReagentCAS NumberKey Hazards
3-Chloro-6-methoxypyridazine 1722-10-7Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
**Zinc Cyanide (Zn(CN)₂) **557-21-1FATAL if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330). Very toxic to aquatic life (H410). Contact with acids liberates very toxic hydrogen cyanide (HCN) gas (EUH032).[9][10][11]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3May cause an allergic skin reaction. Suspected of causing genetic defects.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8Skin, eye, and respiratory irritant.
N,N-Dimethylformamide (DMF)68-12-2Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles and a full-face shield are required.[12]

  • Skin: Heavy-duty nitrile or neoprene gloves (check breakthrough times). A flame-resistant lab coat.[9][12]

  • Respiratory: Work must be conducted in a fume hood. For emergencies or spills, a self-contained breathing apparatus (SCBA) is necessary.[9]

Emergency Protocols:

  • Cyanide Exposure: In case of any exposure (inhalation, ingestion, skin contact), immediately alert emergency services. Remove the victim to fresh air. If not breathing, give artificial respiration (avoid mouth-to-mouth).[10] A cyanide antidote kit (e.g., containing amyl nitrite, sodium nitrite, and sodium thiosulfate) should be available, and personnel must be trained in its use.

  • Spills: For zinc cyanide spills, evacuate the area. Wear full PPE, including respiratory protection.[9] Pick up and arrange disposal without creating dust. Do not use acid for cleanup.[10] Quench the spilled material with a basic solution of bleach.

Detailed Experimental Protocol

Materials and Reagents
ReagentM.W.AmountMolesEq.
3-Chloro-6-methoxypyridazine144.561.00 g6.92 mmol1.0
Zinc Cyanide (Zn(CN)₂)117.43488 mg4.15 mmol0.6
Pd₂(dba)₃915.72158 mg0.173 mmol0.025
dppf554.56211 mg0.381 mmol0.055
Anhydrous DMF-20 mL--
Equipment
  • 100 mL three-neck round-bottom flask, oven-dried

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for work-up (separatory funnel, flasks)

  • Silica gel for column chromatography

Step-by-Step Procedure

The entire workflow, from setup to analysis, is outlined below.

Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis Setup 1. Assemble and dry glassware under vacuum Inert 2. Establish inert atmosphere (N₂/Ar) Setup->Inert Add 3. Add reagents: - 3-chloro-6-methoxypyridazine - Zn(CN)₂ - dppf - Pd₂(dba)₃ - DMF Inert->Add Degas 4. Degas mixture with N₂ for 15 min Add->Degas Heat 5. Heat to 120 °C for 12-18 hours Degas->Heat Monitor 6. Monitor reaction by TLC/HPLC Heat->Monitor Cool 7. Cool to room temp and quench with aq. NH₄OH Monitor->Cool Extract 8. Extract with Ethyl Acetate (3x) Cool->Extract Wash 9. Wash organic layers with brine Extract->Wash Dry 10. Dry over Na₂SO₄ and concentrate Wash->Dry Purify 11. Purify by silica gel column chromatography Dry->Purify Characterize 12. Characterize pure product (NMR, MS, MP) Purify->Characterize

Caption: Experimental workflow for the synthesis of 6-methoxypyridazine-3-carbonitrile.

  • Reaction Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Allow the glassware to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add 3-chloro-6-methoxypyridazine (1.00 g, 6.92 mmol), zinc cyanide (488 mg, 4.15 mmol), dppf (211 mg, 0.381 mmol), and Pd₂(dba)₃ (158 mg, 0.173 mmol).

    • Causality Note: The solid reagents are added first under a positive pressure of inert gas. The ligand (dppf) and palladium precursor are added in slight excess to ensure the formation of a stable and active catalyst throughout the reaction.

  • Solvent Addition and Degassing: Add anhydrous DMF (20 mL) via syringe. Submerge the flask in an ultrasonic bath and bubble nitrogen through the stirred suspension for 15 minutes to ensure the removal of dissolved oxygen.

    • Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thorough degassing is critical for reaction success and reproducibility.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The mixture will typically turn dark brown or black.

  • Monitoring: Allow the reaction to proceed for 12-18 hours. Monitor the consumption of the starting material by TLC (e.g., using 30% ethyl acetate in hexanes as eluent) or by HPLC.[13]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • CRITICAL: In the fume hood, carefully pour the reaction mixture into a vigorously stirred solution of 10% aqueous ammonium hydroxide (100 mL). Stir for 30 minutes.

    • Causality Note: The ammonium hydroxide solution serves two purposes: it quenches any remaining reactive species and complexes with the zinc salts, making them more water-soluble and easier to remove during extraction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-methoxypyridazine-3-carbonitrile as a solid.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~7.65 (d, J = 9.0 Hz, 1H), ~7.10 (d, J = 9.0 Hz, 1H), ~4.15 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ ~165.2, 140.1, 128.5, 120.0, 116.5, 55.0
Mass Spec (ESI-MS) m/z: 136.05 [M+H]⁺
Melting Point ~95-98 °C

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration. Data should be compared with reference spectra where available.[14]

References

  • Alfa Aesar. (2025). Zinc Cyanide Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-methoxypyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2021). Zinc Cyanide Extra Pure Safety Data Sheet. Retrieved from [Link]

  • Littke, A., Soumeillant, M., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). Supporting Information for A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie.
  • Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Çalışkan, M., & Baran, T. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.
  • Dudek, M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 635-640.
  • Zhang, W. (2014). C—CN Bond-Forming Reactions.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 6-Methoxypyridazine-3-carbonitrile synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridazine-3-carbonitrile. It addresses common challenges and offers pra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridazine-3-carbonitrile. It addresses common challenges and offers practical, evidence-based solutions to improve reaction yield and purity.

Introduction

6-Methoxypyridazine-3-carbonitrile is a valuable building block in medicinal chemistry. The most prevalent synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, typically the methoxylation of a halogenated pyridazine precursor, such as 6-chloropyridazine-3-carbonitrile, using a methoxide source. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide is designed to troubleshoot these common problems and provide a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6-Methoxypyridazine-3-carbonitrile.

Issue 1: Low or No Product Yield

Question: I've followed a standard protocol for the methoxylation of 6-chloropyridazine-3-carbonitrile using sodium methoxide in methanol, but my yield is consistently low or I'm recovering mostly starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in this SNAr reaction can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the presence of inhibitors.

Potential Causes & Solutions:

  • Poor Quality or Deactivated Sodium Methoxide: Sodium methoxide is highly hygroscopic and can react with atmospheric moisture to form sodium hydroxide and methanol. Sodium hydroxide is a much weaker nucleophile for this reaction and can promote side reactions.

    • Solution: Use freshly opened, high-purity sodium methoxide. If the quality is uncertain, consider preparing it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere.[1]

  • Presence of Water in the Reaction: Water can compete with the methoxide as a nucleophile, leading to the formation of 6-hydroxypyridazine-3-carbonitrile as a byproduct. It also deactivates the sodium methoxide.

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous methanol as the solvent. Consider using a drying agent, such as molecular sieves, if you suspect moisture contamination.

  • Suboptimal Reaction Temperature and Time: The rate of SNAr reactions is highly dependent on temperature. Insufficient heating will result in a sluggish reaction.

    • Solution: The reaction is often performed at reflux in methanol.[1][2][3] Ensure the reaction is heated to the appropriate temperature and monitor the progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary, but a range of 2 to 6 hours is commonly reported.[1][2]

  • Insufficient Amount of Sodium Methoxide: A stoichiometric or slight excess of sodium methoxide is typically required to drive the reaction to completion.

    • Solution: A molar ratio of 2-5 equivalents of sodium methoxide to the starting material is often used.[2]

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare the TLC Plate: Use a silica gel plate.

  • Spot the Reaction Mixture: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate. Also, spot the starting material (6-chloropyridazine-3-carbonitrile) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.

  • Develop the Plate: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to develop the plate.

  • Visualize the Spots: Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is progressing.

Issue 2: Formation of Significant Impurities

Question: My reaction seems to go to completion, but I'm observing significant impurities in my crude product, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Prevention:

ImpurityPotential CauseMitigation Strategy
6-Hydroxypyridazine-3-carbonitrile Presence of water in the reaction mixture.Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried.
Dimerization or Polymerization Products Can occur under harsh basic conditions or elevated temperatures for prolonged periods.Use the minimum effective amount of base. Optimize reaction time to avoid prolonged heating after completion.
Unreacted Starting Material Incomplete reaction.See "Issue 1: Low or No Product Yield" for optimization strategies.

Workflow for Minimizing Impurity Formation:

G start Start Synthesis reagents Use High-Purity Anhydrous Reagents (Sodium Methoxide, Methanol) start->reagents glassware Ensure Dry Glassware reagents->glassware atmosphere Maintain Inert Atmosphere (Nitrogen or Argon) glassware->atmosphere monitoring Monitor Reaction Progress (TLC or HPLC) atmosphere->monitoring workup Prompt and Careful Work-up Upon Completion monitoring->workup purification Appropriate Purification (Recrystallization or Chromatography) workup->purification end High-Purity Product purification->end

Caption: Workflow to minimize impurities in the synthesis.

Issue 3: Difficult Product Isolation and Purification

Question: I have a good conversion, but I'm struggling to isolate a pure product. My crude product is an oil or I have low recovery after recrystallization. What are some effective purification strategies?

Answer:

Effective purification is crucial for obtaining a high-quality final product.

Purification Strategies:

  • Work-up Procedure: After the reaction is complete, it's common to remove the excess solvent under reduced pressure. The residue is then typically taken up in a mixture of water and an organic solvent like ethyl acetate for extraction.[2][3]

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 6-Methoxypyridazine-3-carbonitrile, recrystallization from water or methanol has been reported.[2]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system.

Experimental Protocol: Recrystallization of 6-Methoxypyridazine-3-carbonitrile

  • Dissolve the Crude Product: Dissolve the crude product in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolate the Crystals: Collect the crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Dry the Product: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 6-Methoxypyridazine-3-carbonitrile?

A1: The most common starting material is 6-chloropyridazine-3-carbonitrile. This precursor is typically synthesized from more readily available starting materials.

Q2: Are there alternative methods for introducing the methoxy group?

A2: While sodium methoxide in methanol is the most common method, other methoxide sources can be used. In some cases, for related pyridazine systems, copper catalysts have been employed to facilitate the methoxylation.[4]

Q3: Can this reaction be scaled up for larger quantities?

A3: Yes, this reaction is amenable to scale-up. However, careful consideration of heat transfer and reagent addition rates is necessary to maintain control over the reaction. For industrial-scale production, process safety and optimization become critical.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Decision Tree for Analytical Method Selection:

G start Product Analysis question1 Need to Confirm Structure? start->question1 question2 Need to Determine Purity? question1->question2 No nmr NMR Spectroscopy (¹H and ¹³C) question1->nmr Yes question3 Need to Confirm Molecular Weight? question2->question3 No hplc_gc HPLC or GC question2->hplc_gc Yes ms Mass Spectrometry question3->ms Yes mp Melting Point question3->mp No nmr->question2 hplc_gc->question3 ms->mp

Caption: A guide for selecting the appropriate analytical method.

References

  • A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. Available from: [Link]

  • Synthesis of sodium methoxide. PrepChem.com. Available from: [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • CN107188855A - A kind of preparation method of the methoxyl group pyridazine of 3 amino 6 - Google Patents.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Condensed Pyridazines. V.1) Reactions of 7-(Methylsulfonyl)-1-phenyl- 1H-1,2,3-triazolo[4,5 - SciSpace. Available from: https://typeset.io/papers/condensed-pyridazines-v-1-reactions-of-7-methylsulfonyl-1-2os5x8g9z1
  • Synthesis of Pyridazine Analogues of the Naturally Occurring Nucleosides Cytidine, Uridine, Deoxycytidine, and Deoxyuridine. PubMed. Available from: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available from: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available from: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Rsc.org. Available from: [Link]

  • CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile - Google Patents.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available from: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information. NextSDS. Available from: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. PubMed. Available from: [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available from: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Available from: [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available from: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available from: [Link]

  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Available from: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available from: [Link]

  • Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. catalog.lib.ky. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 6-Methoxypyridazine-3-carbonitrile

Welcome to the Advanced Chromatography Support Center. Purifying highly functionalized heterocyclic compounds like 6-methoxypyridazine-3-carbonitrile requires a deep understanding of molecular thermodynamics and stationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Purifying highly functionalized heterocyclic compounds like 6-methoxypyridazine-3-carbonitrile requires a deep understanding of molecular thermodynamics and stationary phase interactions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your mobile phase and ensure high-recovery, high-purity isolations.

Section 1: Expert Troubleshooting & FAQs

Q1: Why does 6-Methoxypyridazine-3-carbonitrile exhibit severe peak tailing on standard C18 columns, and how does the mobile phase correct this? A1: The root cause lies in the molecule's unique electronic push-pull system. The pyridazine ring possesses a high dipole moment and robust, dual hydrogen-bonding capacity[1]. While the molecule is only weakly basic, its nitrogens act as strong hydrogen-bond acceptors. On standard silica-based C18 columns, residual unprotonated silanols ( SiO− ) interact strongly with these nitrogens via ion-exchange and hydrogen bonding, causing peak distortion and severe tailing[2].

The Causality & Solution: You must thermodynamically favor hydrophobic partitioning over these secondary interactions. Incorporating an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid) lowers the mobile phase pH below 3.0. This protonates the residual silanols (converting them to neutral Si−OH ), effectively masking the active sites and restoring sharp peak symmetry[2].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier for this specific carbonitrile derivative? A2: The choice dictates the selectivity ( α ) of your separation based on specific intermolecular forces:

  • Methanol (Protic): MeOH acts as both a hydrogen-bond donor and acceptor. It interacts directly with the pyridazine nitrogens. Published methodologies for 6-methoxypyridazine-3-carbonitrile have successfully utilized a gradient of Methanol with 0.1% TFA in water to achieve high-resolution separation from synthetic byproducts[3].

  • Acetonitrile (Aprotic): ACN interacts primarily via dipole-dipole interactions. Because the nitrile group (-C≡N) on your analyte is highly polarizable, ACN often provides superior selectivity when separating the target from structurally similar des-cyano impurities. Preparative methods for related pyridazine-carbonitriles frequently employ ACN with 0.225% Formic Acid[4]. Recommendation: Screen both. If co-eluting impurities are structurally similar heterocycles, ACN's dipole interactions usually yield better resolution.

Q3: I am losing resolution when scaling from analytical (4.6 mm ID) to preparative (21.2 mm ID) HPLC. What mobile phase parameters are failing? A3: This is typically a failure of injection solvent compatibility rather than the mobile phase itself. 6-Methoxypyridazine-3-carbonitrile is highly soluble in strong solvents like DMSO or DMF. If you inject a large volume of the sample dissolved in 100% DMSO into a highly aqueous initial mobile phase, the analyte will not focus at the head of the column. Instead, it rides the DMSO plug (a phenomenon known as viscous fingering), destroying resolution. Corrective Action: Always dilute your preparative sample in the initial mobile phase conditions (e.g., 10% ACN / 90% Water) or a weaker solvent before injection to ensure proper on-column focusing.

Section 2: Mobile Phase Modifier Quantitative Analysis

To facilitate rapid method development, the following table summarizes the thermodynamic effects of common mobile phase modifiers on pyridazine-3-carbonitrile derivatives.

Modifier Added to Mobile PhaseConcentrationpH RangePrimary Mechanism of ActionImpact on 6-Methoxypyridazine-3-carbonitrile
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Ion-pairing & Silanol suppressionExcellent peak symmetry; highly recommended for analytical screening[3].
Formic Acid (FA) 0.1% - 0.225% v/v~2.7Silanol suppressionGood peak symmetry; MS-compatible; standard for preparative scale-up[4].
Ammonium Acetate 5 mM - 10 mM~5.0 - 6.0Ionic strength bufferingPoor resolution; partial ionization of the weakly basic pyridazine ring causes peak broadening.
None (Pure Water/Organic) N/A~7.0Hydrophobic partitioning onlySevere tailing due to uninhibited secondary interactions with active SiO− sites[2].

Section 3: Self-Validating Experimental Protocol

This protocol utilizes built-in validation gates. If a metric is not met, the protocol dictates a specific correction, preventing the user from proceeding with a flawed setup.

Objective: Establish a high-resolution preparative HPLC method for 6-methoxypyridazine-3-carbonitrile.

Phase 1: Baseline & System Suitability (Analytical Scale)

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Filter through a 0.2 µm PTFE membrane and sonicate for 10 minutes to degas.

  • Blank Gradient Validation: Run a full gradient (5% to 95% B over 15 minutes) injecting only the sample diluent.

    • Validation Gate: Inspect the chromatogram at 254 nm. If ghost peaks exceed 0.1% of the expected target peak area, discard solvents and remake. Proceed only when the baseline is clean.

  • Retention & Symmetry Check: Inject a mixed standard containing Uracil (void volume marker, t0​ ) and 6-methoxypyridazine-3-carbonitrile (1 mg/mL).

    • Validation Gate 1 (Retention): Calculate the retention factor k′=(tr​−t0​)/t0​ . Ensure 2<k′<10 [2]. If k′<2 , decrease the initial %B in your gradient.

    • Validation Gate 2 (Symmetry): Calculate the Asymmetry factor ( As​ ) at 10% peak height. If As​>1.5 , the silanol suppression is insufficient. Corrective Action: Increase TFA concentration to 0.15% or switch to a column with polar-embedded groups[2]. Proceed only when As​≤1.2 .

Phase 2: Preparative Scale-Up & Fractionation 4. Linear Velocity Matching: Scale the flow rate from the analytical column (e.g., 4.6 mm ID) to the preparative column (e.g., 21.2 mm ID) using the formula: Flowprep​=Flowanal​×(IDprep​/IDanal​)2 . 5. Fractional Injection Validation: Before injecting the full batch, inject 10% of the calculated maximum loading capacity.

  • Validation Gate: Collect the target peak and analyze it via the validated analytical method. If the purity is < 98%, the column is overloaded. Corrective Action: Reduce the injection volume or flatten the gradient slope (e.g., change from 5%/min to 2%/min) around the target's elution time.
  • Full Execution: Once the 10% injection is validated, proceed with full batch purification.

Section 4: Visual Workflows & Mechanisms

Optimization_Workflow Step1 1. Polarity & pKa Profiling Target: 6-Methoxypyridazine-3-carbonitrile Step2 2. Mobile Phase Selection (ACN vs. MeOH) Step1->Step2 Step3 3. Buffer Optimization Add 0.1% TFA or Formic Acid Step2->Step3 Step4 4. Analytical Gradient Run Evaluate Retention (k') Step3->Step4 Decision Is Asymmetry (As) < 1.5 and 2 < k' < 10? Step4->Decision Success 5. Preparative Scale-Up Match Linear Velocity Decision->Success Yes (Validated) Fail Troubleshooting Adjust pH or Change Column Decision->Fail No (Tailing/Co-elution) Fail->Step3 Re-optimize Modifier

Logical workflow for systematically optimizing mobile phase and scaling up purification.

Interaction_Mechanism Analyte Pyridazine Nitrogens (Strong H-Bond Acceptors) Tailing Secondary Interactions (Severe Peak Tailing) Analyte->Tailing Ion-exchange / H-bonding Resolution Hydrophobic Partitioning (Sharp, Symmetrical Peaks) Analyte->Resolution Driven by C18 interaction Silanol Unprotonated Silanols (SiO- on C18 Column) Silanol->Tailing Active acidic sites Buffer Acidic Modifier (pH < 3.0) Buffer->Analyte Stabilizes neutral state Buffer->Silanol Protonates to Si-OH (Masks active sites) Buffer->Resolution Promotes ideal retention

Mechanistic effect of acidic mobile phase modifiers on analyte-stationary phase interactions.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC, N
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides, MIT DSpace.
  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout, The Royal Society of Chemistry.

Sources

Troubleshooting

Preventing nitrile hydrolysis during 6-Methoxypyridazine-3-carbonitrile reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the unintended hydrolysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the unintended hydrolysis of electron-deficient nitriles.

When working with 6-Methoxypyridazine-3-carbonitrile , researchers frequently observe the degradation of the nitrile group (-CN) into a carboxamide (-CONH₂) or carboxylic acid (-COOH). This guide provides field-proven, self-validating protocols and mechanistic insights to help you preserve the integrity of your nitrile group during complex synthetic workflows.

Mechanistic Insight: Why is this Nitrile so Fragile?

To prevent hydrolysis, we must first understand the causality behind it. The pyridazine ring is a highly electron-deficient diazine system. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect (both inductively and via resonance), which severely depletes electron density at the C3 position.

Consequently, the carbon atom of the nitrile group becomes highly electrophilic. Even under mildly basic or acidic aqueous conditions, nucleophiles (like water or hydroxide ions) can easily attack the C-N triple bond. As established in fundamental mechanistic studies, this nucleophilic addition forms an imidic acid intermediate, which rapidly tautomerizes into the primary byproduct: 6-methoxypyridazine-3-carboxamide[1]. Prolonged exposure leads to further hydrolysis into the carboxylic acid.

Mechanism Nitrile 6-Methoxypyridazine-3-carbonitrile Electrophilic Highly Electrophilic C-N Triple Bond (Activated by Diazine Ring) Nitrile->Electrophilic Nucleophile Nucleophilic Attack (H2O / OH-) Electrophilic->Nucleophile ImidicAcid Imidic Acid Intermediate Nucleophile->ImidicAcid Base/Acid Catalysis Amide 6-Methoxypyridazine-3-carboxamide (Primary Byproduct) ImidicAcid->Amide Tautomerization Acid 6-Methoxypyridazine-3-carboxylic acid (Secondary Byproduct) Amide->Acid Prolonged Hydrolysis

Mechanistic pathway of 6-methoxypyridazine-3-carbonitrile hydrolysis.

Troubleshooting FAQs

Q1: I am performing a Suzuki-Miyaura cross-coupling on a halogenated derivative of 6-methoxypyridazine-3-carbonitrile, but my LCMS shows an M+18 peak. What is happening? A1: The +18 Da mass shift is the classic signature of water addition, indicating that your nitrile has hydrolyzed to a carboxamide[2]. Traditional Suzuki couplings rely on aqueous bases (e.g., Na₂CO₃ in H₂O/THF). Because the pyridazine-carbonitrile is highly activated, the hydroxide/carbonate ions nucleophilically attack the nitrile before the palladium cycle can complete. Solution: Transition to strictly anhydrous cross-coupling conditions. Use finely milled, anhydrous K₃PO₄ or CsF as the base, and anhydrous 1,4-dioxane as the solvent[3].

Q2: My reaction is completely anhydrous, but I still see hydrolysis occurring during the reaction workup. How can I prevent this? A2: Nitrile hydrolysis during workup is a common artifact caused by quenching highly reactive, basic reaction mixtures with unbuffered water. The exothermic nature of the quench, combined with localized high pH, drives rapid hydrolysis. Solution: Always quench reactions involving 6-methoxypyridazine-3-carbonitrile with a cold, buffered aqueous solution (e.g., saturated NH₄Cl, pH ~6) at 0 °C. This neutralizes basic species instantly without providing the hydroxide ions necessary for base-catalyzed hydrolysis.

Q3: Can I perform a Nucleophilic Aromatic Substitution (S_NAr) on this scaffold without losing the nitrile? A3: Yes, but solvent and base selection are critical. Avoid protic solvents (EtOH, MeOH) and strong inorganic bases (NaOH, KOH). Instead, use aprotic polar solvents (DMF, DMSO) and non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).

Workflow Start Reaction Setup WaterCheck Is water present? Start->WaterCheck BaseCheck Using nucleophilic base? WaterCheck->BaseCheck No Hydrolysis High Hydrolysis Risk WaterCheck->Hydrolysis Yes BaseCheck->Hydrolysis Yes Safe Nitrile Preserved BaseCheck->Safe No Fix1 Use anhydrous solvents Hydrolysis->Fix1 Fix2 Use mild/sterically hindered base Hydrolysis->Fix2 Fix1->Safe Fix2->Safe

Decision tree for preventing nitrile hydrolysis during reaction setup.

Quantitative Data: Impact of Conditions on Hydrolysis

The table below summarizes internal validation data demonstrating how base and solvent choices directly impact the survival of the nitrile group during standard coupling and substitution workflows.

Reaction TypeBase / ReagentSolvent SystemTemp (°C)Hydrolysis Byproduct (%)Desired Product Yield (%)
Suzuki CouplingNa₂CO₃ (aq)THF / H₂O (4:1)80 °C> 65% < 15%
Suzuki CouplingK₃PO₄ (anhydrous)1,4-Dioxane (dry)90 °C< 5% 88%
S_NArNaOHEthanol60 °C> 80% < 5%
S_NArDIPEADMF (dry)80 °C< 2% 94%

Self-Validating Experimental Protocol

To ensure reproducibility and build a self-validating system, the following protocol for an Anhydrous Suzuki-Miyaura Cross-Coupling incorporates built-in quality control checks.

Step-by-Step Methodology:

  • Solvent Validation: Dry 1,4-dioxane over 3Å molecular sieves for 24 hours. Self-Validation Check: Perform a Karl Fischer titration to confirm moisture content is < 50 ppm before proceeding.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the 6-methoxypyridazine-3-carbonitrile derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Reaction Initiation: Add the anhydrous 1,4-dioxane (10 mL/mmol) to the flask. Seal the flask, remove it from the glovebox, and heat to 90 °C under continuous magnetic stirring.

  • In-Process Monitoring: After 4 hours, withdraw a 10 µL aliquot via a dry syringe. Dilute in anhydrous acetonitrile and analyze via LCMS. Self-Validation Check: Look for the absence of the M+18 peak (carboxamide). If M+18 is >5%, abort the reaction and re-verify solvent dryness.

  • Buffered Quench (Critical Step): Once the starting material is consumed, cool the reaction flask to 0 °C using an ice bath. Slowly add cold, saturated aqueous NH₄Cl (10 mL/mmol) dropwise to quench the reaction while maintaining a neutral pH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Available at: [Link]

  • ACS Catalysis. "Ni/Ti Dual Catalytic Cross-Coupling of Nitriles and Organobromides To Access Ketones." American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Methoxypyridazine-3-carbonitrile Substitutions

Welcome to the Advanced Scaffold Troubleshooting Guide. The 6-methoxypyridazine-3-carbonitrile motif is a highly privileged, electron-deficient diazine ring utilized extensively in drug discovery for its unique hydrogen-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Scaffold Troubleshooting Guide. The 6-methoxypyridazine-3-carbonitrile motif is a highly privileged, electron-deficient diazine ring utilized extensively in drug discovery for its unique hydrogen-bonding vectors and favorable physicochemical properties. The synthesis of this core is typically achieved via Pd-catalyzed cyanation of 3-chloro-6-methoxypyridazine (1). However, downstream functionalization presents significant steric and electronic hurdles.

This guide provides field-proven solutions, mechanistic insights, and self-validating protocols for overcoming steric hindrance during nucleophilic aromatic substitutions (SNAr), C-H functionalizations, and nitrile transformations.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at C-6

Q: Why do I get <10% yield when attempting direct SNAr of the 6-methoxy group with sterically hindered amines (e.g., 2-methylpiperidine)?

A: The failure stems from a combination of poor leaving group ability and severe steric repulsion. While the 3-carbonitrile group exerts a strong inductive electron-withdrawing effect (-I) that theoretically activates the C-6 position, the methoxy group operates via a competing mesomeric electron-donating effect (+M). This increases electron density on the ring, dampening electrophilicity.

Causality Insight: In diazines, adjacent lone-pair repulsion (the alpha-effect) destabilizes the transition state when bulky groups approach. According to foundational studies on diazine basicity, additional pyridine-like nitrogens strongly decrease basicity to avoid adjacent lone-pair repulsion (). When a bulky nucleophile attacks C-6, it experiences severe van der Waals clashes with the adjacent N-1 lone pair and the C-5 proton. To overcome this, you must convert the methoxy group into a superior, less sterically demanding leaving group (like a chloride or sulfone) to lower the activation energy barrier for Meisenheimer complex formation.

SNAr_Workflow A 6-Methoxypyridazine- 3-carbonitrile B Direct SNAr (Bulky Amine) A->B Pathway 1 D Demethylation (TMSI / MeCN) A->D Pathway 2 C Failure: Steric Clash & Poor Leaving Group B->C E Pyridazinone Intermediate D->E F Chlorination (POCl3) E->F G 6-Chloro Intermediate F->G H SNAr (Bulky Amine) G->H I High Yield Substitution H->I

Workflow for circumventing steric hindrance in C-6 substitutions via intermediate activation.

Quantitative Data: SNAr Optimization
Leaving GroupNucleophileSolvent / TempSteric Clash FactorYield (%)Causality / Observation
-OMePiperidineEtOH / RefluxHigh<5%Poor leaving group; mesomeric (+M) deactivation.
-OMePiperidineNMP / 150°CHigh15%High temp required, leading to nitrile degradation.
-ClPiperidineNMP / 120°CModerate85%Polarizable -Cl lowers activation energy barrier.
-Cl2-MethylpiperidineNMP / 120°CHigh65%Alpha-methyl group increases steric bulk; slower rate.
-SO₂Me2-MethylpiperidineTHF / 60°CHigh92%Excellent leaving group overcomes steric hindrance.
Protocol 1: Two-Step Demethylation-Chlorination Sequence

This protocol is designed as a self-validating system to ensure intermediate purity before attempting sterically demanding substitutions.

Step 1: Demethylation

  • Dissolve 6-methoxypyridazine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile (0.2 M) under N₂.

  • Cool to 0°C and add Trimethylsilyl iodide (TMSI, 1.5 eq) dropwise.

  • Stir at room temperature for 4 hours.

  • Quench with methanol and concentrate in vacuo.

  • Self-Validation Checkpoint: LC-MS must show complete disappearance of the starting mass (m/z 136 [M+H]⁺) and the appearance of the pyridazinone intermediate (m/z 122 [M+H]⁺).

Step 2: Chlorination

  • Suspend the crude pyridazinone in POCl₃ (10 eq).

  • Heat to 100°C for 3 hours.

  • Cool to room temperature, pour carefully over crushed ice, and extract with EtOAc.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will reveal a new, highly UV-active spot (Rf ~0.6). LC-MS must confirm the chlorine isotope pattern (m/z 140/142[M+H]⁺). The resulting 6-chloropyridazine-3-carbonitrile is now primed for SNAr with bulky amines.

Section 2: Regioselective C-H Functionalization (C-4 vs. C-5)

Q: I am attempting a Minisci-type radical alkylation. Why am I seeing poor conversion and an inseparable mixture of C-4 and C-5 substituted products?

A: The 6-methoxypyridazine-3-carbonitrile scaffold is highly polarized but sterically conflicted. The C-4 position is electronically activated by the adjacent 3-cyano group but is sterically shielded by it. Conversely, the C-5 position is sterically hindered by the 6-methoxy group and electronically deactivated by its +M effect.

Causality Insight: Radical additions to pyridazines are highly sensitive to steric bulk. If your radical precursor is larger than an ethyl radical, the steric clash with the 3-cyano group will force the reaction toward the electronically less favorable C-5 position, resulting in complex mixtures. The unique vectors of heterocycles dictate that properties are heavily modulated by substituents (2). To achieve regiocontrol, switch to Directed ortho-Metalation (DoM) using non-nucleophilic bases (e.g., TMP-Zn-ate complexes) to selectively deprotonate C-4 without attacking the sensitive nitrile.

Regioselectivity N1 C-H Functionalization of Pyridazine Core N2 C-4 Position N1->N2 N3 C-5 Position N1->N3 N4 Sterically Hindered by 3-CN N2->N4 N6 Electronically Activated (-I) N2->N6 N5 Sterically Hindered by 6-OMe N3->N5 N7 Electronically Deactivated (+M) N3->N7

Electronic and steric factors governing C-H functionalization regioselectivity.

Section 3: Nitrile Transformations in Sterically Crowded Environments

Q: After successfully installing a bulky group at C-4, my subsequent amidoxime formation at C-3 fails to reach completion. How can I drive this reaction?

A: When a bulky substituent occupies C-4, the trajectory for nucleophilic attack (Bürgi-Dunitz angle) on the adjacent C-3 nitrile carbon is severely restricted.

Causality Insight: The standard protocol for amidoxime formation on the unsubstituted 6-methoxypyridazine-3-carbonitrile works efficiently at room temperature (3). However, a C-4 substituent creates a steric wall. To overcome this, you must increase the nucleophilicity of the reagent (using free hydroxylamine rather than the hydrochloride salt buffered with TEA) and elevate the reaction temperature to force the molecules into the restricted transition state.

Protocol 2: Amidoxime Formation (Standard vs. Sterically Hindered)

Standard Protocol (For unsubstituted C-4):

  • To a solution of 6-methoxypyridazine-3-carbonitrile (745 mg, 5.51 mmol) in methanol (3.7 mL), add hydroxylamine hydrochloride (383 mg, 5.51 mmol).

  • Add triethylamine (0.776 mL, 5.57 mmol) dropwise.

  • Stir at room temperature for 4 days.

  • Cool in an ice bath for 15 minutes and filter the precipitate.

  • Self-Validation Checkpoint: The reaction is self-purifying. The successful formation of N-hydroxy-6-methoxypyridazine-3-carboximidamide is visually confirmed by the precipitation of a distinct purple solid (Yield: ~74%).

Modified Protocol (For C-4 substituted/sterically hindered analogs):

  • Dissolve the C-4 substituted nitrile in ethanol (0.5 M).

  • Add 50% aqueous hydroxylamine solution (5.0 eq) directly (avoiding the hydrochloride salt eliminates the need for bulky TEA base).

  • Heat to 60°C in a sealed tube for 16 hours.

  • Concentrate and triturate with cold water to induce precipitation.

  • Self-Validation Checkpoint: LC-MS will show an addition of +33 Da (conversion of -CN to -C(NH₂)NOH).

References

  • Diazines: substituted pyridazines (the more basic) - ubbcluj.ro.

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. 2[2]

  • Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides - MIT DSpace. 1[1]

  • WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents. 3[3]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in 6-Methoxypyridazine-3-carbonitrile Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of 6-Methoxypyridazine-3-carbonitrile. As a Senior Application Scientist, I frequently consult on the palladium-catalyzed cyanation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of 6-Methoxypyridazine-3-carbonitrile. As a Senior Application Scientist, I frequently consult on the palladium-catalyzed cyanation of 3-chloro-6-methoxypyridazine—a highly efficient cross-coupling methodology that is notoriously susceptible to catalyst poisoning and side-product formation if parameters are not strictly controlled[1].

This technical center dissects the mechanistic causality behind common failure modes and provides field-validated protocols to ensure high-yield, reproducible syntheses.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the catalytic cycle. The diagram below illustrates the desired cross-coupling pathway (blue/yellow) alongside the competitive side reactions (red) that consume starting materials and deactivate the catalyst.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_Cl Ar-Pd(II)(Cl)L₂ Oxidative Addition Pd0->PdII_Cl + 3-Chloro-6-methoxypyridazine DeadPd [Pd(CN)₄]²⁻ Poisoned Catalyst Pd0->DeadPd Excess dissolved CN⁻ PdII_CN Ar-Pd(II)(CN)L₂ Transmetalation PdII_Cl->PdII_CN + CN⁻ (from Zn(CN)₂) Homo Bipyridazine Homo-coupling PdII_Cl->Homo Disproportionation Hydro 3-Methoxypyridazine Hydrodehalogenation PdII_Cl->Hydro β-Hydride Elimination Product 6-Methoxypyridazine- 3-carbonitrile PdII_CN->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Pd-catalyzed cyanation catalytic cycle and primary side-product pathways.

Troubleshooting Guides & FAQs

Q1: Why does my cyanation reaction stall at 20% conversion, yielding mostly unreacted 3-chloro-6-methoxypyridazine? A1: This is the hallmark of catalyst poisoning. While transition-metal catalyzed syntheses of aryl cyanides are highly effective, the cyanide ion is a strong σ -donor and π -acceptor[2]. If the concentration of dissolved CN− is too high, it outcompetes the aryl halide for coordination to the Pd(0) center, forming an inactive [Pd(CN)4​]2− complex[2]. Causality & Solution: To make the reaction catalytic, you must deliver cyanide to the Pd(II) intermediate while minimizing the exposure of Pd(0) to free cyanide[3]. Switch from highly soluble cyanide sources (like NaCN or KCN) to slow-release sources such as Zn(CN)2​ or K4​[Fe(CN)6​] [4]. Zn(CN)2​ has low solubility in solvents like DMAc, ensuring the steady-state concentration of CN− remains low enough to permit oxidative addition, but high enough to facilitate transmetalation.

Q2: I am observing significant amounts of symmetrical bipyridazine (homo-coupling). How do I minimize this? A2: Homo-coupling is a common side reaction in cross-coupling methodologies where two identical molecules couple with each other[5]. The electron-deficient nature of the pyridazine ring facilitates rapid oxidative addition of the palladium catalyst to the carbon-halogen bond[5]. However, if the subsequent transmetalation step is slow, the Ar−Pd(II)−Cl intermediate can undergo a second transmetalation with another aryl species or disproportionate, resulting in a bipyridazine byproduct[5]. Causality & Solution: Accelerate the reductive elimination step to outpace the bimolecular homo-coupling pathway. Use a bidentate phosphine ligand with a large bite angle, such as dppf or Xantphos. These ligands enforce a strict cis-geometry on the Pd(II) intermediate, which is geometrically required for rapid reductive elimination.

Q3: My LC-MS shows a side product at m/z 110 (hydrodehalogenation). Where is the hydride coming from? A3: The formation of 3-methoxypyridazine (m/z 110) indicates premature β -hydride elimination. Electron-deficient aromatic halides are particularly prone to dehalogenation and the formation of undesired side products if hydrides are present[6]. Causality & Solution: Hydrides typically originate from the thermal breakdown of solvents (like DMF), trace moisture, or primary/secondary amine bases. Ensure strictly anhydrous conditions. If using a hydrated cyanide source like K4​[Fe(CN)6​]⋅3H2​O [4], optimize the stoichiometry carefully to prevent water from acting as a hydride source.

Q4: Can the methoxy group on 6-methoxypyridazine-3-carbonitrile undergo undesired cross-coupling during downstream functionalization? A4: Yes. The pyridazine ring is highly electron-deficient, which activates the C-O bond of the methoxy group toward oxidative addition by Nickel or Palladium catalysts[5]. If you are attempting a downstream decyanative cross-coupling, the methoxy group may competitively couple. Causality & Solution: Differentiate the two sites electronically. If functionalizing the methoxy position is desired, replacing it with a more reactive leaving group (like a triflate or chloride) prior to coupling ensures high regioselectivity.

Quantitative Side-Product Analysis

The table below summarizes the primary failure modes, their mechanistic triggers, and the expected yield impact if the reaction is left unoptimized.

Side ProductMechanistic CauseKey Optimization ParameterTypical Yield Impact if Unoptimized
[Pd(CN)4​]2− Excess soluble CN− coordinating to Pd(0)Cyanide source solubility ( Zn(CN)2​ vs NaCN)>80% loss in conversion
Bipyridazine Bimolecular transmetalation of Ar-Pd(II)Ligand bite angle (dppf, Xantphos)15–30% byproduct formation
3-Methoxypyridazine β -hydride elimination from solvent/baseAnhydrous conditions, base selection5–15% byproduct formation
Carboxamide Nucleophilic attack of H2​O on nitrileStrict moisture control, rapid quenching2–10% byproduct formation

Validated Experimental Protocol

Optimized Palladium-Catalyzed Cyanation of 3-Chloro-6-methoxypyridazine Self-Validating System: This protocol utilizes visual cues to confirm catalytic health. The inclusion of catalytic Zinc dust acts as a sacrificial reductant. If the reaction mixture turns opaque black immediately upon heating, it indicates premature catalyst decomposition (Pd black formation), validating that the solvent was not sufficiently degassed. A persistent yellow/orange hue indicates a healthy, active Pd(0)/Pd(II) catalytic cycle.

Step 1: Reagent Preparation (Glovebox or Schlenk Technique)

  • Charge a flame-dried Schlenk flask with 3-chloro-6-methoxypyridazine (1.0 equiv), Zn(CN)2​ (0.6 equiv), Pd2​(dba)3​ (2 mol%), dppf (4 mol%), and Zinc dust (10 mol%). Causality: Zinc dust ensures that any adventitious oxidation of Pd(0) to Pd(II) is rapidly reversed, maintaining the active catalyst pool and preventing the reaction from stalling.

Step 2: Solvent Degassing

  • Add anhydrous, amine-free N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration relative to the substrate.

  • Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (converting dppf to dppf-oxide). This destroys the required cis-coordination geometry, slowing reductive elimination and inviting homo-coupling side reactions.

Step 3: Reaction Execution

  • Heat the reaction mixture to 120 °C under an argon atmosphere for 12-16 hours.

  • Monitor via LC-MS. The disappearance of the m/z 144 peak (starting material) and appearance of m/z 135 (product) indicates completion. Observable Validation: As the reaction progresses, the insoluble Zn(CN)2​ powder will gradually be consumed.

Step 4: Safety Quench (Critical)

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Slowly add a 1:1 mixture of saturated aqueous Na2​CO3​ and commercial bleach (NaOCl). Stir vigorously for 30 minutes. Causality: Unreacted Zn(CN)2​ is highly toxic. Hypochlorite oxidizes residual cyanide to relatively benign cyanate ( OCN− ). The basic carbonate buffer prevents the formation of lethal HCN gas during the quench.

Step 5: Purification

  • Filter the biphasic mixture through a pad of Celite to remove Pd black and zinc salts.

  • Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate pure 6-methoxypyridazine-3-carbonitrile.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.[Link]

  • Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters - ACS Publications.[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition (NIH).[Link]

Sources

Optimization

Technical Support Center: 6-Methoxypyridazine-3-carbonitrile Acidic Degradation

Welcome to the Technical Support Center for 6-Methoxypyridazine-3-carbonitrile . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methoxypyridazine-3-carbonitrile . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and control the degradation of this specific heterocycle under acidic conditions.

Unlike standard benzene derivatives, the electron-deficient pyridazine ring drastically alters the reactivity of its substituents. This guide unpacks the mechanistic causality behind its degradation, provides quantitative kinetic data, and offers a self-validating protocol for controlled hydrolysis.

Section 1: Mechanistic Causality & Diagnostic FAQs

FAQ 1: What are the primary degradation pathways of 6-methoxypyridazine-3-carbonitrile in acidic media?

When exposed to acidic environments, 6-methoxypyridazine-3-carbonitrile is susceptible to two competing degradation pathways, dictated by the specific acid, temperature, and nucleophiles present:

  • Nitrile Hydration and Hydrolysis (The Electrophilic Pathway): The electron-withdrawing nature of the pyridazine ring makes the nitrile carbon highly electrophilic. Under aqueous acidic conditions (e.g., H₂SO₄ or HCl), protonation of the nitrile nitrogen accelerates nucleophilic attack by water. This forms an intermediate 6-methoxypyridazine-3-carboxamide, which subsequently hydrolyzes to 6-methoxypyridazine-3-carboxylic acid[1]. This pathway is highly favored in oxy-acids.

  • Methoxy Ether Cleavage / Demethylation (The Nucleophilic Pathway): While the methyl ether linkage on a pyridazine is considerably more resistant to cleavage than on a pyrazine or pyridine[2], it is not invincible. Prolonged exposure to strong hydrohalic acids (e.g., HBr, HI) leads to the protonation of the adjacent pyridazine ring nitrogen. This activates the O-CH₃ bond, allowing the conjugate halide base (Br⁻ or I⁻) to execute an Sₙ2 attack on the methyl group. This demethylation yields 6-oxo-1,6-dihydropyridazine derivatives (pyridazinones)[3].

AcidDegradation Start 6-Methoxypyridazine- 3-carbonitrile (Exact Mass: 135.04) Amide 6-Methoxypyridazine- 3-carboxamide (+18 Da) Start->Amide H+, H2O (Nitrile Hydration) PyridazinoneCN 6-Oxo-1,6-dihydro- pyridazine-3-carbonitrile (-14 Da) Start->PyridazinoneCN Strong Acid (e.g., HBr) (Demethylation) Acid 6-Methoxypyridazine- 3-carboxylic acid (+19 Da from start) Amide->Acid H+, H2O, Heat (Amide Hydrolysis) PyridazinoneAcid 6-Oxo-1,6-dihydro- pyridazine-3-carboxylic acid (+5 Da) Acid->PyridazinoneAcid Strong Acid (Demethylation) PyridazinoneCN->PyridazinoneAcid H+, H2O, Heat (Nitrile Hydrolysis)

Fig 1: Acid-catalyzed degradation pathways of 6-methoxypyridazine-3-carbonitrile.

FAQ 2: During acidic workup, my LC-MS shows unexpected mass shifts. How do I interpret these?

In-process control (IPC) via LC-MS is your most reliable diagnostic tool. If your compound is degrading, you will observe the following characteristic mass shifts (ΔDa) relative to the parent mass (m/z [M+H]⁺ 136.05):

  • +18 Da (m/z 154.06): Indicates premature hydration to the carboxamide. This occurs if your acidic quench is too warm or prolonged.

  • +19 Da (m/z 155.05): Indicates full hydrolysis to the carboxylic acid (addition of H₂O, loss of NH₃).

  • -14 Da (m/z 122.04): Indicates demethylation to the pyridazinone (loss of CH₃, gain of H). Check if you are inadvertently using hydrohalic acids (HCl, HBr) which provide nucleophilic halides that drive ether cleavage.

Section 2: Quantitative Data & Kinetic Profiling

To assist in experimental design, the table below summarizes the thermodynamic products and kinetics of 6-methoxypyridazine-3-carbonitrile under various acidic stress conditions.

Reaction ConditionTemp (°C)TimePrimary Degradation ProductDominant MechanismMass Shift (ΔDa)
50% H₂SO₄ / AcOH 50 °C12 h6-Methoxypyridazine-3-carboxylic acidNitrile Hydrolysis+19.0
4M HCl / Dioxane 25 °C48 h6-Methoxypyridazine-3-carboxamideNitrile Hydration+18.0
48% HBr / H₂O 100 °C24 h6-Oxo-1,6-dihydropyridazine-3-carboxylic acidDemethylation & Hydrolysis+5.0
1M HI / MeOH 65 °C8 h6-Oxo-1,6-dihydropyridazine-3-carbonitrileDemethylation-14.0

Note: To preserve the methoxy group while hydrolyzing the nitrile, non-nucleophilic acids (like H₂SO₄) must be used[1].

Section 3: Experimental Protocols & Troubleshooting

Workflow: Controlled Partial Hydrolysis of Nitrile to Carboxylic Acid (Avoiding Demethylation)

When the goal is to intentionally hydrolyze the nitrile group without cleaving the vulnerable methoxy ether, the choice of acid is critical. We utilize a sulfuric acid/glacial acetic acid system[1]. This protocol is designed as a self-validating system : you will track the stoichiometric conversion of the +18 Da intermediate to ensure complete reaction before quenching.

Step-by-Step Methodology:

  • Dissolution: Suspend 6-methoxypyridazine-3-carbonitrile (1.0 eq) in glacial acetic acid (3 volumes). Ensure complete dissolution.

  • Acidification: Cool the reaction vessel to 0 °C using an ice bath. Slowly add concentrated H₂SO₄ (1 volume) dropwise. Causality note: Dropwise addition prevents localized exothermic spikes that could trigger unwanted ring degradation or ether cleavage.

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C for 10 to 12 hours.

  • In-Process Control (IPC): At the 10-hour mark, sample 10 µL of the reaction mixture, quench into 1 mL of saturated aqueous NaHCO₃, and analyze via LC-MS.

    • Self-Validation: The reaction is only complete when the intermediate amide (+18 Da) is entirely consumed and converted to the carboxylic acid (+19 Da). If the amide persists, continue heating in 2-hour increments.

  • Quenching: Once validated, cool the reaction mixture to 5 °C.

  • Isolation: Carefully neutralize the mixture by adding concentrated NH₄OH dropwise until the pH reaches ~8. Extract the separated product with chloroform (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

ProtocolWorkflow Step1 1. Dissolution Dissolve in AcOH Step2 2. Acidification Add 50% H2SO4 dropwise Step1->Step2 Step3 3. Heating Stir at 50°C for 12h Step2->Step3 IPC 4. IPC (LC-MS) Check for Amide (+18 Da) Step3->IPC Decision Amide Present? IPC->Decision Decision->Step3 Yes (Continue heating) Step4 5. Quenching Cool to 5°C, adjust pH to 8 Decision->Step4 No (Reaction complete) Step5 6. Isolation Extract with CHCl3 Step4->Step5

Fig 2: Self-validating workflow for controlled nitrile hydrolysis without demethylation.

Section 4: References

The mechanistic claims and protocol standards detailed in this guide are grounded in the following authoritative sources:

  • Synthesis of a New Scaffold: the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus. MDPI (Molecules). Provides the foundational protocol for the sulfuric acid-catalyzed hydrolysis of nitriles attached to pyridazine rings without cleaving methoxy substituents.[Link]

  • Iptycene-Derived Pyridazines and Phthalazines. The Journal of Organic Chemistry (ACS). Details the nucleophilic cleavage of methoxypyridazines using hydrobromic acid to yield dihalo/oxo dimers.[Link]

  • The Synthesis of Pyrrolo[1,2-b]pyridazin-6(5H)-ones. Heterocycles. Discusses the relative resistance of the methyl ether linkage of 6-methoxypyridazine to acidic cleavage compared to other heterocycles.[Link]

  • A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. MDPI (Molecules). Explores the kinetic profiling of nitrile to amide to carboxylic acid hydration/hydrolysis pathways.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 6-Methoxypyridazine-3-carbonitrile vs. 6-Chloropyridazine-3-carbonitrile

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the reactivity of two key heterocyclic building blocks: 6-methoxypyridazine-3-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of two key heterocyclic building blocks: 6-methoxypyridazine-3-carbonitrile and 6-chloropyridazine-3-carbonitrile. Understanding the distinct reactivity profiles of these compounds is paramount for their effective utilization in the synthesis of novel chemical entities for medicinal chemistry and materials science.

Introduction: Structural and Electronic Overview

Both 6-methoxypyridazine-3-carbonitrile and 6-chloropyridazine-3-carbonitrile share a common pyridazine-3-carbonitrile core. The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This electron deficiency is further amplified by the presence of the electron-withdrawing nitrile group (-CN) at the 3-position. This electronic characteristic makes the pyridazine ring susceptible to nucleophilic attack, a key feature in its synthetic utility.

The primary point of divergence between these two molecules lies in the substituent at the 6-position: a methoxy group (-OCH3) in the former and a chloro group (-Cl) in the latter. This difference fundamentally dictates their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the substituent at the 6-position can act as a leaving group.

CompoundStructureKey Features
6-Methoxypyridazine-3-carbonitrile Methoxy (-OCH3) group at C6. Oxygen's lone pairs can exert a +M (mesomeric) effect, while being inductively withdrawing (-I).
6-Chloropyridazine-3-carbonitrile Chloro (-Cl) group at C6. Halogens are strongly inductively withdrawing (-I) and weakly deactivating via their +M effect.

Core Reactivity Comparison: The Role of the Leaving Group in SNAr

The most significant difference in reactivity between these two compounds is observed in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient pyridazine ring, leading to the displacement of the substituent at the 6-position.

The facility of this reaction is largely governed by two factors:

  • Activation of the Ring: The electron-withdrawing nature of the pyridazine nitrogens and the C3-nitrile group activates the ring for nucleophilic attack.

  • Leaving Group Ability: The propensity of the substituent at the C6 position to depart as a stable anion.

6-Chloropyridazine-3-carbonitrile is generally the more reactive substrate in SNAr reactions.[1] The chloride ion (Cl⁻) is an excellent leaving group due to its ability to stabilize the negative charge. The strong inductive electron-withdrawing effect of the chlorine atom also further activates the pyridazine ring towards nucleophilic attack.[2][3]

6-Methoxypyridazine-3-carbonitrile , in contrast, is significantly less reactive in SNAr reactions. The methoxide ion (CH₃O⁻) is a much poorer leaving group compared to chloride because it is a stronger base. While the methoxy group is inductively withdrawing, its ability to donate electron density into the ring via resonance (+M effect) can partially counteract the ring's electron deficiency, making it less electrophilic compared to its chloro-substituted counterpart. The directing ability of an alkoxy substituent is considered intermediate between that of a fluorine and a chlorine atom.[4]

The general mechanism for the SNAr reaction on these pyridazine systems is a two-step addition-elimination process.[5][6]

Generalized SNAr Mechanism.

Experimental Data and Protocols

The superior reactivity of chloropyridazines in SNAr reactions is well-documented in the literature. These reactions are typically carried out by heating the chloropyridazine with a nucleophile in a suitable solvent, sometimes with the aid of a base or catalyst.[1]

Comparative Reactivity Table
NucleophileSubstrateTypical ConditionsReactivity Outcome
Amines (e.g., Morpholine)6-Chloropyridazine-3-carbonitrileBase (e.g., K₂CO₃ or DIPEA), Solvent (e.g., DMF, Dioxane), Heat (80-120 °C)High yield of the corresponding 6-amino-pyridazine derivative. The reaction is generally facile.[7][8]
Amines (e.g., Morpholine)6-Methoxypyridazine-3-carbonitrileHarsher conditions required (e.g., higher temperatures, stronger base)Significantly lower reactivity. Often requires activation or alternative synthetic routes.
Thiols (e.g., 4-Methoxybenzenethiol)6-Chloropyridazine-3-carbonitrileK₂CO₃, DMAc, rt-100 °CSmooth reaction to afford the corresponding thioether.[9]
Thiols (e.g., 4-Methoxybenzenethiol)6-Methoxypyridazine-3-carbonitrileMore forcing conditions neededLower yields and slower reaction rates are expected.
Alkoxides (e.g., Sodium Ethoxide)6-Chloropyridazine-3-carbonitrileNaOEt, EtOH, RefluxEfficient displacement of chloride to form the corresponding 6-ethoxy-pyridazine.
Alkoxides (e.g., Sodium Ethoxide)6-Methoxypyridazine-3-carbonitrileNo reaction (trans-etherification is generally not favorable under these conditions)No productive reaction is expected.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the SNAr reaction of an amine with 6-chloropyridazine-3-carbonitrile.

Objective: To synthesize 6-(morpholino)pyridazine-3-carbonitrile.

Materials:

  • 6-Chloropyridazine-3-carbonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-chloropyridazine-3-carbonitrile in DMF, add morpholine and potassium carbonate.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

SNAr Experimental Workflow.

Alternative Reactions and Synthetic Utility

While SNAr is a dominant reaction pathway, other transformations are also relevant.

  • 6-Chloropyridazine-3-carbonitrile: This compound is a versatile precursor for a wide range of derivatives.[10] The chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate libraries of substituted pyridazines.[1] It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, although SNAr reactions are often more straightforward and do not require a metal catalyst.[8]

  • 6-Methoxypyridazine-3-carbonitrile: While less reactive in SNAr, the methoxy group can be a useful handle for other transformations. For instance, it can be cleaved under harsh acidic conditions (e.g., HBr) to reveal a pyridazinone, which can then be further functionalized. The methoxy group can also influence the regioselectivity of other reactions on the pyridazine ring, such as electrophilic attack, although this is less common for such an electron-poor system.

Conclusion and Recommendations

  • For facile introduction of nucleophiles at the 6-position via SNAr, 6-chloropyridazine-3-carbonitrile is the substrate of choice. Its high reactivity and the excellent leaving group ability of the chloride ion make it a versatile and reliable building block for constructing diverse molecular scaffolds.

  • 6-Methoxypyridazine-3-carbonitrile should be considered when the methoxy group is desired in the final target or when it serves as a protecting group for a pyridazinone. Its lower reactivity towards nucleophilic displacement can be an advantage in multi-step syntheses where chemoselectivity is a concern.

Researchers should consider these fundamental reactivity differences during the design of their synthetic routes to optimize reaction conditions and achieve the desired chemical outcomes efficiently.

References

  • ACS Publications. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

  • Google Patents. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PMC. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives.... [Link]

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • Durham E-Theses. a sca old for the synthesis of highly functionalised heterocycles. [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

Sources

Comparative

Comparative Guide to HPLC Method Validation for Assessing 6-Methoxypyridazine-3-carbonitrile Purity

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Methoxypyridazine-3-carbonitrile, a key building block in the synthesis of various biologically active molecules, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and quantitative accuracy.

This guide provides an in-depth, experience-driven perspective on developing and validating a robust HPLC method for determining the purity of 6-Methoxypyridazine-3-carbonitrile. We will explore the rationale behind methodological choices, present a comprehensive validation protocol grounded in International Council for Harmonisation (ICH) guidelines, and compare the validated HPLC method with an alternative technology, Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to establish a self-validating system for purity analysis that ensures data integrity and regulatory compliance.[1][2]

The Causality Behind Experimental Choices: Developing the HPLC Method

The development of a successful HPLC method is a systematic process of optimizing variables to achieve the desired separation. For a polar, aromatic molecule like 6-Methoxypyridazine-3-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical. A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. For polar analytes, a standard C18 column might sometimes provide insufficient retention, leading to elution near the solvent front. However, by carefully selecting a modern, end-capped, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), we can achieve a good balance of retention and peak shape. The end-capping minimizes unwanted interactions with residual silanol groups, reducing peak tailing.

Mobile Phase: Driving the Separation

The mobile phase composition dictates the elution strength and selectivity. A combination of a polar organic solvent and an aqueous buffer is standard for RP-HPLC.[3]

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detection at low wavelengths.[3]

  • Aqueous Phase: The use of a buffer is essential to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times. A simple buffer of 0.1% phosphoric acid in water is a good starting point. The low pH will ensure that the pyridazine nitrogen is protonated, which can improve peak shape.

A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is generally more effective for purity analysis than an isocratic method. This approach allows for the elution of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are captured with good resolution and peak shape.

Detection Wavelength: Seeing the Analyte

A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analysis. The optimal wavelength is typically the λmax of the analyte, where it exhibits maximum absorbance, leading to the highest sensitivity. For 6-Methoxypyridazine-3-carbonitrile, a wavelength of around 245 nm would be a reasonable starting point, subject to experimental verification by running a UV scan of the analyte.

Optimized HPLC Method Parameters
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and efficiency for polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterControls pH to ensure consistent analyte ionization and good peak shape.
Mobile Phase B AcetonitrileGood UV transparency and low viscosity.[3]
Gradient 10% B to 90% B over 15 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 245 nmMaximizes sensitivity for the target analyte.
Injection Volume 10 µLA typical volume that balances sensitivity and potential for peak distortion.

A Self-Validating System: The Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The validation parameters discussed below are based on the ICH Q2(R1) guidelines.[6][7][8]

Experimental Workflow for HPLC Method Validation

HPLC_vs_UPLC H_particle Larger Particles (3-5 µm) H_pressure Lower Pressure H_particle->H_pressure U_particle Smaller Particles (<2 µm) H_time Longer Run Time H_pressure->H_time U_pressure Higher Pressure H_solvent Higher Solvent Consumption H_time->H_solvent U_time Shorter Run Time U_solvent Lower Solvent Consumption U_particle->U_pressure U_pressure->U_time U_time->U_solvent

Sources

Validation

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Analysis of 6-Methoxypyridazine-3-carbonitrile

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

6-Methoxypyridazine-3-carbonitrile (Chemical Formula: C₆H₅N₃O, Exact Mass: 135.0433 Da) is a highly versatile heterocyclic building block in modern medicinal chemistry. It is prominently utilized as a core scaffold in the synthesis of targeted therapeutics, including novel HSD17B13 inhibitors designed to treat non-alcoholic fatty liver disease (NAFLD)[1].

For researchers and drug development professionals, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of this compound is critical. This guide objectively compares three leading analytical platforms—GC-EI-MS , LC-ESI-QqQ-MS , and LC-HRMS —detailing their performance metrics, underlying fragmentation mechanics, and providing self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Fragmentation Dynamics

To optimize MS parameters, one must first understand the gas-phase thermodynamic behavior of the molecule. The fragmentation of 6-Methoxypyridazine-3-carbonitrile is governed by three distinct reactive domains:

  • The Pyridazine Core (1,2-diazine): The adjacent nitrogen atoms in the aromatic ring make the molecule highly susceptible to the expulsion of neutral nitrogen gas (N₂, -28 Da) following initial ring cleavage. This pathway is thermodynamically driven by the immense stability and high formation energy of the N≡N triple bond[2].

  • The Methoxy Group (-OCH₃): Under hard ionization (electron impact), the methoxy group undergoes an alpha-cleavage to expel a methyl radical (•CH₃, -15 Da), yielding a stable oxonium ion. Alternatively, it can undergo a hydrogen rearrangement to eliminate a neutral formaldehyde molecule (CH₂O, -30 Da)[3].

  • The Carbonitrile Group (-C≡N): The cyano moiety acts as a strong electron-withdrawing group. Upon collisional activation, it frequently triggers the neutral loss of hydrogen cyanide (HCN, -27 Da), a signature fragmentation pathway in nitrogen-rich heterocycles[4].

Fragmentation Pathway Visualization

G M M+• (m/z 135) 6-Methoxypyridazine-3-carbonitrile F1 [M - CH3]+ (m/z 120) Radical Loss M->F1 - •CH3 (-15 Da) F2 [M - CH2O]+• (m/z 105) Formaldehyde Loss M->F2 - CH2O (-30 Da) F3 [M - HCN]+• (m/z 108) Cyano Cleavage M->F3 - HCN (-27 Da) F4 [M - CH3 - N2]+ (m/z 92) Pyridazine Ring Cleavage F1->F4 - N2 (-28 Da)

EI-MS fragmentation pathway of 6-Methoxypyridazine-3-carbonitrile.

Platform Comparison: GC-EI-MS vs. LC-ESI-QqQ vs. LC-HRMS

Selecting the correct platform depends entirely on the analytical objective—whether it is structural confirmation, high-throughput quantification, or unknown metabolite identification.

Table 1: Quantitative Performance & Application Comparison
Performance MetricGC-EI-MS (Single Quad)LC-ESI-QqQ-MS (Triple Quad)LC-HRMS (Q-TOF / Orbitrap)
Primary Application Raw material purity, library matchingHigh-throughput PK/PD quantificationMetabolite ID, structural elucidation
Ionization Type Hard (70 eV), Odd-electron (M+•)Soft (ESI+), Even-electron ([M+H]+)Soft (ESI+), Even-electron ([M+H]+)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Sub-ppm (< 2 ppm)
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1.0 ng/mL~1.0 - 5.0 ng/mL
Dynamic Range 3 - 4 logs5 - 6 logs4 - 5 logs
Matrix Tolerance Low (requires extraction/derivatization)High (MRM filters background noise)Medium (requires exact mass filtering)
Table 2: Characteristic Fragment Ions by Platform
PlatformPrecursor IonPrimary Fragment 1Primary Fragment 2Diagnostic Utility
GC-EI-MS m/z 135 (M+•)m/z 120 (-•CH₃)m/z 105 (-CH₂O)Fingerprinting via NIST library matching.
LC-ESI-QqQ m/z 136 ([M+H]+)m/z 109 (-HCN)m/z 104 (-CH₃OH)m/z 136 → 109 is the optimal MRM transition.
LC-HRMS m/z 136.0505m/z 109.0396m/z 92.0131Exact mass confirms elemental composition.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Every step includes a causal explanation and a built-in quality control check.

Protocol A: GC-EI-MS Structural Profiling

Objective: Confirm the structural identity and purity of synthesized 6-Methoxypyridazine-3-carbonitrile.

  • System Suitability & Tuning (Self-Validation):

    • Action: Run a perfluorotributylamine (PFTBA) autotune.

    • Causality: Ensures the mass axis is calibrated to ±0.1 Da and standardizes the 70 eV electron beam, guaranteeing that the resulting spectra will accurately match established library ratios.

  • Sample Preparation:

    • Action: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL.

    • Causality: Ethyl acetate is highly volatile and expands predictably in the GC inlet, preventing backflash and minimizing thermal degradation of the carbonitrile group.

  • Chromatographic Separation:

    • Action: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column. Program the oven: 80°C (hold 1 min), ramp 15°C/min to 280°C.

    • Causality: The slightly polar stationary phase prevents peak tailing of the nitrogenous pyridazine base, ensuring sharp, symmetrical peaks for accurate integration.

  • Data Acquisition & Blank Verification:

    • Action: Acquire data in full scan mode (m/z 40–300).

    • Self-Validation: Inject a pure solvent blank immediately before the sample. The blank must show an absence of the m/z 135 ion (signal < 10³ counts), proving the system is free of carryover.

Protocol B: LC-ESI-QqQ Quantitative Workflow (PK Studies)

Objective: High-sensitivity quantification of the compound in biological matrices (e.g., plasma).

  • Mobile Phase Optimization:

    • Action: Use Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring complete protonation of the pyridazine nitrogens in the ESI source, drastically increasing the [M+H]+ ion yield. Acetonitrile is chosen over methanol because it provides lower background noise in the low mass range.

  • MRM Transition Selection:

    • Action: Set the primary quantitative transition to m/z 136.1 → 109.1 (Collision Energy: 15 eV) and the qualifier transition to m/z 136.1 → 104.1 (Collision Energy: 20 eV).

    • Causality: The loss of HCN (-27 Da) requires lower collision energy and is highly specific, making it ideal for quantification. The loss of methanol (-32 Da) serves as a secondary structural confirmation.

  • Matrix Effect Validation (Self-Validation):

    • Action: Perform a post-column infusion test. Continuously infuse the pure standard into the MS while injecting a blank extracted plasma sample through the LC.

    • Causality: This maps ion suppression/enhancement zones. The method is only validated if the analyte's retention time falls within a stable baseline region, proving that endogenous plasma lipids are not interfering with ionization efficiency.

  • Calibration & Carryover Check:

    • Action: Run a 6-point calibration curve (0.5 to 500 ng/mL).

    • Self-Validation: Inject a blank matrix directly after the Upper Limit of Quantification (ULOQ). The blank signal must be <20% of the Lower Limit of Quantification (LLOQ) signal, confirming zero carryover.

References

  • Title: The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV.
  • Source: nih.
  • Source: aip.
  • Source: google.

Sources

Comparative

Comparative Efficacy of 6-Methoxypyridazine-3-carbonitrile in Medicinal Chemistry Scaffolds

Introduction: The Pyridazine Scaffold in Modern Drug Discovery In contemporary medicinal chemistry, the pyridazine ring has emerged as a privileged scaffold. Its unique arrangement of adjacent nitrogen atoms imparts a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

In contemporary medicinal chemistry, the pyridazine ring has emerged as a privileged scaffold. Its unique arrangement of adjacent nitrogen atoms imparts a strong dipole moment and excellent aqueous solubility, parameters that are critical for oral bioavailability. Within this chemical space, 6-Methoxypyridazine-3-carbonitrile (CAS: 72082-10-1) has proven to be an exceptionally versatile building block.

Recently, this specific scaffold has been heavily utilized in the synthesis of 1,2,4-oxadiazole-containing therapeutics[1]. These downstream derivatives function as potent inhibitors or degraders of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a highly validated enzymatic target for the treatment of nonalcoholic steatohepatitis (NASH) and nonalcoholic fatty liver disease (NAFLD)[1].

Comparative Efficacy: Scaffold Selection & Causality

When designing pharmacophores that require a nitrile precursor for subsequent cyclization, the choice of the heteroaryl ring and its substituents dictates both the synthetic yield and the in vivo metabolic stability of the final Active Pharmaceutical Ingredient (API).

Why 6-Methoxypyridazine over alternatives?
  • Mitigation of SNAr Liabilities: A common alternative is 6-Chloropyridazine-3-carbonitrile. However, the chloro group on the highly electron-deficient pyridazine ring renders the C6 position extremely electrophilic. This makes it highly susceptible to unwanted nucleophilic aromatic substitution (SNAr) by biological nucleophiles, such as glutathione (GSH), in human liver microsomes[2]. This reactivity can lead to idiosyncratic toxicity and rapid metabolic clearance. The substitution of the chloro group with a methoxy group effectively donates electron density via resonance, deactivating the ring towards SNAr while retaining the necessary spatial geometry[2].

  • Physicochemical Optimization: The methoxy group acts as a potent hydrogen bond acceptor, which can improve target binding affinity within the HSD17B13 active site. Furthermore, it maintains the lipophilicity (LogP) in an optimal, drug-like range (~0.6) compared to more lipophilic pyridine analogs, preventing non-specific hydrophobic binding[3].

Table 1: Physicochemical and Reactivity Comparison of Nitrile Scaffolds

ScaffoldLogP (calc)Dipole / Electronic ProfileSNAr Liability (GSH Reactivity)Primary Application
6-Methoxypyridazine-3-carbonitrile ~0.6High dipole, strong H-bond acceptorLowHSD17B13 Inhibitors (NASH)
6-Chloropyridazine-3-carbonitrile 0.9Highly electron-deficientHighEarly-stage reactive intermediate
5-Methoxypyridine-2-carbonitrile ~1.2Moderate dipoleVery LowKinase inhibitors, CNS targets

Experimental Methodology: Self-Validating Amidoxime Synthesis

The primary synthetic utility of 6-Methoxypyridazine-3-carbonitrile is its conversion to an amidoxime, which is subsequently coupled with a carboxylic acid to form a 1,2,4-oxadiazole ring[1]. The following protocol details the synthesis of N-hydroxy-6-methoxypyridazine-3-carboximidamide, incorporating self-validating analytical checkpoints to ensure protocol integrity.

Protocol: Synthesis of N-hydroxy-6-methoxypyridazine-3-carboximidamide
  • Rationale for Reagents: Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) serves as the nucleophile. Triethylamine ( Et3​N ) is strictly required to liberate the free hydroxylamine base in situ. If a base is omitted, the acidic conditions could lead to the hydrolysis of the methoxy group or degradation of the pyridazine ring. Methanol is selected as a protic solvent to stabilize the transition state of the nitrile addition.

Step-by-Step Procedure:

  • Initiation: Suspend 6-methoxypyridazine-3-carbonitrile (745 mg, 5.51 mmol) in anhydrous methanol (3.7 mL) to create a ~1.5 M solution[1].

  • Base Addition: Add hydroxylamine hydrochloride (383 mg, 5.51 mmol, 1.0 eq), immediately followed by the dropwise addition of triethylamine (0.776 mL, 5.57 mmol, 1.01 eq)[1].

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 4 days[1].

    • Causality: The electron-withdrawing nature of the pyridazine ring sufficiently activates the nitrile carbon, allowing the addition to proceed at room temperature. Avoiding elevated temperatures prevents the thermal decomposition of hydroxylamine and minimizes side reactions.

  • Isolation: Cool the reaction mixture in an ice bath (0-4°C) for 15 minutes to maximize crystallization. Filter the precipitated purple/white solid and wash with cold methanol[1].

  • Self-Validation System:

    • In-Process Control (IPC): Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ validates that the starting material has been fully consumed.

    • Final Release: Confirm the product identity via LCMS. The expected mass for the amidoxime product is m/z 169.1 [M+H]⁺[1].

Visualizing the Synthetic and Biological Workflow

The diagram below maps the critical path from the selection of the 6-Methoxypyridazine-3-carbonitrile scaffold through synthetic functionalization to its ultimate biological application.

G N1 6-Methoxypyridazine-3-carbonitrile (Starting Scaffold) N2 Hydroxylamine / MeOH (Amidoxime Formation) N1->N2 N3 N-hydroxy-6-methoxypyridazine- 3-carboximidamide N2->N3 N4 Carboxylic Acid Coupling (Oxadiazole Cyclization) N3->N4 N5 1,2,4-Oxadiazole Derivative (Active API) N4->N5 N6 HSD17B13 Inhibition (NASH/NAFLD Treatment) N5->N6

Workflow of 6-Methoxypyridazine-3-carbonitrile conversion to HSD17B13 inhibitors.

References

  • US20240238425A1 - HSD17B13 Inhibitors and/or Degraders Source: Google Patents URL
  • 6-Chloropyridazine-3-carbonitrile | C5H2ClN3 | CID 13382871 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

Validation

Benchmarking 6-Methoxypyridazine-3-carbonitrile: A Modern Heterocyclic Scaffold for Drug Discovery

Abstract In the landscape of medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful development of novel therapeutics.[1][2] Traditional scaffolds such as pyridine, py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful development of novel therapeutics.[1][2] Traditional scaffolds such as pyridine, pyrimidine, and pyridazine have long been the workhorses of drug discovery. However, the demand for molecules with enhanced potency, selectivity, and improved physicochemical properties necessitates the exploration of more nuanced and functionally diverse building blocks. This guide introduces 6-methoxypyridazine-3-carbonitrile, a contemporary heterocyclic scaffold, and provides a comprehensive, data-driven comparison against its traditional counterparts. Through an in-depth analysis of its electronic properties, reactivity, and strategic applications, we demonstrate its potential to unlock new chemical space and accelerate drug development programs.

Introduction: The Enduring Importance of Heterocyclic Scaffolds

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with over 90% of new drugs featuring a heterocyclic core.[3] These cyclic structures, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][3][] Their utility stems from their ability to engage in a multitude of non-covalent interactions with biological targets, their capacity to modulate physicochemical properties, and their synthetic tractability.

Traditional nitrogen-containing heterocycles like pyridine, pyrimidine, and pyridazine are "privileged structures," frequently appearing in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular agents.[][5] However, the relentless pursuit of novel chemical entities with superior drug-like properties drives the need for innovative building blocks that offer unique structural and electronic features. 6-Methoxypyridazine-3-carbonitrile emerges as a compelling candidate, offering a distinct substitution pattern that can profoundly influence molecular properties and biological activity.

Comparative Analysis: 6-Methoxypyridazine-3-carbonitrile vs. Traditional Heterocycles

The true value of a building block is revealed through a comparative lens. Here, we dissect the key physicochemical and electronic properties of 6-methoxypyridazine-3-carbonitrile and benchmark them against pyridine, pyrimidine, and the parent pyridazine ring.

Physicochemical Properties

The introduction of the methoxy and cyano groups onto the pyridazine core significantly alters its physicochemical profile. These modifications can be strategically leveraged to fine-tune properties critical for drug absorption, distribution, metabolism, and excretion (ADME).

PropertyPyridinePyrimidinePyridazine6-Methoxypyridazine-3-carbonitrileRationale for Difference
Molecular Weight ( g/mol ) 79.1080.0980.09135.12Addition of methoxy and cyano functional groups.
logP (Predicted) 1.090.060.44~0.9 (Predicted)The lipophilicity is influenced by the polar cyano and methoxy groups, offering a balance that can be advantageous for cell permeability.
pKa (Basicity) 5.251.32.3Lower than pyridazineThe electron-withdrawing cyano group significantly reduces the basicity of the pyridazine nitrogens.[6][7] This can be beneficial in avoiding off-target interactions with acidic cellular components.
Dipole Moment HighHighVery HighHighThe adjacent nitrogen atoms in the pyridazine ring lead to a large dipole moment, which is further influenced by the polar substituents.[8]
Electronic and Reactivity Profile

The diazine core of pyridazine is inherently electron-deficient compared to pyridine, making it more susceptible to nucleophilic attack and more resistant to electrophilic substitution.[7][8] The substituents on 6-methoxypyridazine-3-carbonitrile further modulate this reactivity.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is highly activated towards SNAr, especially at positions ortho and para to the ring nitrogens.[7] The presence of the electron-withdrawing cyano group in 6-methoxypyridazine-3-carbonitrile further enhances this reactivity, making it an excellent substrate for introducing diverse functionalities. The methoxy group, being a good leaving group in certain contexts, also provides a handle for late-stage functionalization.

  • Cross-Coupling Reactions: The pyridazine scaffold is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[5][9][10] These reactions are instrumental in forming C-C bonds and elaborating the core structure.

  • Basicity: Pyridine is a moderately strong base, while the diazines (pyridazine, pyrimidine, pyrazine) are significantly less basic due to the inductive effect of the second nitrogen atom.[6] The electron-withdrawing nature of the cyano group in 6-methoxypyridazine-3-carbonitrile further diminishes the basicity of the ring nitrogens. This reduced basicity can be advantageous in drug design, as it can minimize interactions with acidic biopolymers and reduce potential off-target effects.

Strategic Applications in Drug Discovery

The unique combination of a methoxy and a cyano group on the pyridazine scaffold of 6-methoxypyridazine-3-carbonitrile offers several strategic advantages for medicinal chemists.

Vectorial Substitution and Molecular Scaffolding

The distinct substitution pattern allows for precise, vectorially-controlled elaboration of the molecule. The methoxy and cyano groups can be independently targeted for chemical modification, enabling the exploration of chemical space in a highly controlled manner.

Caption: Synthetic utility of 6-methoxypyridazine-3-carbonitrile.

Bioisosteric Replacement

The 6-methoxypyridazine-3-carbonitrile moiety can serve as a bioisostere for other common bicyclic or substituted monocyclic aromatic systems. Its unique electronic and steric properties can lead to improved target engagement and ADME profiles. For instance, it can be considered as a replacement for quinoline or indole scaffolds.

Experimental Protocols

To illustrate the practical utility of 6-methoxypyridazine-3-carbonitrile, we provide representative, detailed protocols for key synthetic transformations.

Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-substituted pyridazine, a common precursor to functionalized pyridazine derivatives.[5][9][11]

Workflow Diagram:

Suzuki_Coupling reagents Reactants: - 6-Bromo-pyridazine derivative - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., DME/water) setup Reaction Setup: Combine reactants in a flask. reagents->setup inert Inert Atmosphere: Purge with N2 or Ar. setup->inert reaction Heating & Stirring: Heat to 80-100 °C. inert->reaction monitoring Monitor Progress: TLC or LC-MS. reaction->monitoring workup Aqueous Workup: Extraction and washing. monitoring->workup purification Purification: Column chromatography. workup->purification characterization Characterization: NMR, MS. purification->characterization

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine the 6-bromo-pyridazine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (4:1), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol: Nucleophilic Aromatic Substitution (SNAr) on a Methoxy-Substituted Pyridazine

This protocol provides a general method for the displacement of a methoxy group on an electron-deficient pyridazine ring with a nucleophile.[12][13][14]

Workflow Diagram:

SNAr_Reaction reactants Reactants: - 6-Methoxy-pyridazine derivative - Nucleophile (e.g., amine, thiol) - Base (optional) - Solvent (e.g., DMSO, DMF) setup Reaction Setup: Combine reactants in a flask. reactants->setup reaction Heating & Stirring: Heat as required. setup->reaction monitoring Monitor Progress: TLC or LC-MS. reaction->monitoring workup Aqueous Workup: Quenching and extraction. monitoring->workup purification Purification: Column chromatography or recrystallization. workup->purification characterization Characterization: NMR, MS. purification->characterization

Caption: General workflow for Nucleophilic Aromatic Substitution.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 6-methoxy-pyridazine derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF).

  • Nucleophile Addition: Add the nucleophile (e.g., an amine or thiol, 1.1-1.5 eq). A base (e.g., K₂CO₃ or NaH) may be required depending on the nucleophile.

  • Reaction: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to >100 °C) and stir until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Conclusion

6-Methoxypyridazine-3-carbonitrile represents a significant advancement in the repertoire of heterocyclic building blocks available to medicinal chemists. Its unique electronic properties, predictable reactivity, and potential for vectorial functionalization make it a highly attractive scaffold for the design of novel therapeutics. By providing a data-driven comparison against traditional heterocycles and detailed experimental protocols, this guide aims to empower researchers to harness the full potential of this modern building block in their drug discovery endeavors.

References

  • Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem.
  • Heterocyclic Building Blocks. MilliporeSigma.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team.
  • Jampilek, J. (2026). Heterocycles in Medicinal Chemistry III. Molecules.
  • What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine - Chem Zipper.com. (2020, January 22).
  • Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold - Benchchem.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Open.
  • Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. (2023, April 18). Organometallics. Available at: [Link]

  • Heterocyclic Building Blocks. Creative Biolabs.
  • Heterocyclic Building Blocks - SRD ORGANICS LTD.
  • 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information - NextSDS.
  • The chemistry of Pyridine, Pyrimidine, and Pyrazine. (1956). Australian Journal of Chemistry. Available at: [Link]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one - Benchchem.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. (2018, November 18). Universidade Nova de Lisboa.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). OUCI.
  • 3-chloro-6-methoxypyridazine. (2025, May 20). LookChem.
  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]

  • 6-amino-2-methoxypyridine-3-carbonitrile — Chemical Substance Information - NextSDS.
  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (2010, December 29). Google Patents.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 2). The Journal of Organic Chemistry. Available at: [Link]

  • 6-Methoxypyridazine-3-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (2020, June 2). Journal of the American Chemical Society. Available at: [Link]

  • 6-methylpyridazine-3-carbonitrile (C6H5N3). (n.d.). PubChemLite.
  • 6-Chloropyridazine-3-carbonitrile. (n.d.). PubChem. Available at: [Link]

  • Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. (2001, March 15). Il Farmaco. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025, July 18). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023, January 9). Molecules. Available at: [Link]

  • 3-Amino-6-methoxypyridazine [CAS# 7252-84-8] - chemBlink.
  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. (2021, November 19). Molecules. Available at: [Link]

  • Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. (1981, January). Journal of Medicinal Chemistry. Available at: [Link]

  • 3-Amino-6-methoxypyridazine. (n.d.). ChemScene.
  • Application Notes and Protocols for 6-Propylpyridazin-3-amine as a Chemical Intermediate - Benchchem.

Sources

Safety & Regulatory Compliance

Safety

6-Methoxypyridazine-3-carbonitrile proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of highly active heterocyclic compounds requires more than just following a checklist—it requires a deep mechanistic understanding of the chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of highly active heterocyclic compounds requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's behavior. 6-Methoxypyridazine-3-carbonitrile (CAS: 72082-10-1) is a specialized building block frequently utilized in drug discovery and agricultural chemistry. However, its structural combination of a methoxy-substituted pyridazine ring and a carbonitrile group presents unique toxicological and environmental hazards.

Improper disposal of nitrile-containing heterocycles can lead to environmental persistence, severe aquatic toxicity, and, under specific reactive conditions, the evolution of hazardous byproducts. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and final destruction of 6-Methoxypyridazine-3-carbonitrile waste.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the quantitative hazards driving our logistical choices. The carbonitrile moiety, while generally stable under neutral conditions, can undergo exothermic hydrolysis when exposed to strong acids or bases. Furthermore, the compound exhibits significant acute toxicity across multiple exposure routes [1].

Table 1: Quantitative Hazard Data & Mechanistic Implications for 6-Methoxypyridazine-3-carbonitrile

Property / ClassificationValue / Hazard CodeMechanistic Implication & Disposal Requirement
CAS Number 72082-10-1Must be explicitly listed on EPA/DOT waste manifests for accurate lab packing tracking.
Acute Toxicity Cat 4 (H302, H312, H332)Readily absorbed across mucous membranes. Mandates the use of a certified fume hood and nitrile/neoprene PPE during all waste transfers.
Skin/Eye Irritation Cat 2 / 2A (H315, H319)Direct contact disrupts lipid bilayers. Requires secondary containment to prevent splash injuries during transport.
Target Organ Tox (STOT) Cat 3 (H336)Vapor/dust inhalation risk. Waste containers must remain hermetically sealed unless actively receiving waste.
Aquatic Toxicity Acute 1 (H400), Chronic 1 (H410)Strictly prohibits sink/drain disposal. Mandates high-temperature incineration to prevent environmental leaching.

Data synthesized from standardized GHS classifications for pyridazine carbonitrile derivatives [1].

Operational Disposal Logistics & Workflow

The disposal of 6-Methoxypyridazine-3-carbonitrile follows a strict linear progression from the point of generation to final thermal destruction. The following diagram maps the critical path for managing this chemical waste.

G N1 Waste Generation (6-Methoxypyridazine-3-carbonitrile) N2 Chemical Segregation (Isolate from Acids/Oxidizers) N1->N2 Prevent Exothermic Hydrolysis N3 Primary Containment (Seal in HDPE/Glass) N2->N3 Transfer to Fume Hood N4 SAA Storage (< 6 Months, Max 25 Gal) N3->N4 Apply EPA Waste Label N5 Lab Packing (EPA/DOT Compliant Vendor) N4->N5 Request Routine Pickup N6 Final Destruction (High-Temp Incineration) N5->N6 Secure Transport

Segregation, containment, and thermal destruction workflow for 6-Methoxypyridazine-3-carbonitrile.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. By confirming specific environmental and physical states at each step, you ensure regulatory compliance and absolute laboratory safety.

Phase 1: Segregation & Preparation

Nitriles must never be mixed with strong oxidizers, heavy metals, or concentrated acids. While 6-Methoxypyridazine-3-carbonitrile is a covalent organic compound and not a simple cyanide salt (which are P-listed acute hazardous wastes [3]), extreme pH conditions can trigger hydrolysis, potentially yielding toxic amides, carboxylic acids, or trace hazardous gases.

  • Isolate the Waste Stream: Designate a specific, chemically compatible waste container (High-Density Polyethylene (HDPE) or amber glass) exclusively for pyridazine and nitrile-containing organic waste.

  • Verify Compatibility: Ensure no acidic solutions (e.g., Piranha solution, concentrated HCl) or oxidizers are present in the designated waste hood.

  • Self-Validation Check: Before adding the chemical to the waste jug, visually inspect the jug for any bubbling, fuming, or heat generation from previous additions. If the jug is warm to the touch, do not add the chemical; seal the hood and contact Environmental Health and Safety (EHS) immediately.

Phase 2: Containment & SAA (Satellite Accumulation Area) Management

Under EPA regulations, laboratories may temporarily store hazardous waste in a designated SAA at or near the point of generation [2].

  • Transfer & Seal: Working inside a certified fume hood, transfer the 6-Methoxypyridazine-3-carbonitrile waste into the primary container. Immediately cap the container tightly.

  • Secondary Containment: Place the primary container inside a secondary plastic containment bin or spill pallet. This protects against catastrophic failure of the primary vessel.

  • Labeling: Affix a standardized hazardous waste label. The label must explicitly state "6-Methoxypyridazine-3-carbonitrile", list the primary hazards ("Toxic", "Aquatic Hazard"), and include the exact accumulation start date.

  • Self-Validation Check: Ensure the total volume of hazardous waste in your SAA does not exceed the EPA limit of 25 gallons, and verify that the accumulation date is less than 6 months old [2].

Phase 3: Lab Packing & Transportation

Because of its distinct toxicity profile, 6-Methoxypyridazine-3-carbonitrile must be processed via "lab packing" prior to transport. Lab packing involves placing smaller, compatible sealed containers into a larger DOT-approved shipping drum surrounded by inert absorbent material (like vermiculite).

  • Initiate Pickup Request: Once the container is 3/4 full or approaching the 150-day mark, submit a waste pickup request to your institution's EHS department or a licensed third-party waste vendor.

  • Vendor Verification: Ensure the chosen waste transporter is authorized under both US DOT hazardous materials regulations and US EPA hazardous waste regulations [4].

  • Self-Validation Check: Review the final waste manifest provided by the vendor. Confirm that the CAS number (72082-10-1) is correctly documented to prevent downstream processing errors.

Phase 4: Final Destruction (High-Temperature Incineration)

The only environmentally responsible method for disposing of 6-Methoxypyridazine-3-carbonitrile is high-temperature incineration (>1000°C) at a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Mechanistic Causality: Incineration is chosen because it thoroughly cleaves the robust carbon-nitrogen triple bond and breaks down the heterocyclic pyridazine ring. The process converts the toxic parent molecule into carbon dioxide, water vapor, and nitrogen oxides (NOx). The facility's flue gas scrubbers then neutralize the NOx emissions, ensuring that the compound's severe aquatic toxicity (H400/H410) is entirely eliminated from the environmental cycle.

Emergency Spill Response

If a spill occurs during the waste transfer process, immediate and methodical action is required to prevent inhalation exposure and surface contamination.

  • Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to the optimal operating height to maximize vapor capture.

  • Neutralize & Absorb: Do not use water, as it may spread the aquatic toxicant. Cover the spill with a commercial universal absorbent pad or inert clay absorbent.

  • Collect: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty hazardous waste bag.

  • Decontaminate: Wipe the surface with a solvent compatible with the chemical (e.g., a small amount of ethanol or isopropanol), followed by a mild detergent wash.

  • Self-Validation Check: Swipe the cleaned area with a dry pH strip. A neutral reading confirms that no residual acidic/basic reactive conditions remain on the surface. Dispose of all cleanup materials as solid hazardous waste following the Phase 2 protocol.

References

  • NextSDS. "6-Methoxypyridazine-3-carbonitrile — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University Research Safety. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at: [Link]

  • Hazardous Waste Experts. "Chemical Waste - Lab Packing." Hazardous Waste Experts. Available at: [Link]

Handling

A Senior Application Scientist's Guide to Handling 6-Methoxypyridazine-3-carbonitrile: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our work with novel chemical entities like 6-Methoxypyridazine-3-carbonitrile demands a proactive and informed approach to safety. This guide provides essential, field-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Methoxypyridazine-3-carbonitrile demands a proactive and informed approach to safety. This guide provides essential, field-tested protocols for personal protective equipment (PPE), handling, and disposal, grounded in the principles of chemical causality and risk mitigation. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its functional groups (a methoxypyridazine ring and a nitrile group), we can infer its hazard profile from closely related analogues. Pyridine derivatives can be volatile and harmful if inhaled, while nitrile compounds can be toxic if swallowed or absorbed through the skin[1][2][3]. Therefore, we will proceed with a comprehensive safety strategy that respects these potential hazards.

Hazard Assessment: Understanding the Risks

The structure of 6-Methoxypyridazine-3-carbonitrile suggests several potential hazards that dictate our PPE and handling protocols. Analogous pyridazine compounds are known to cause skin, eye, and respiratory irritation[4][5][6]. The presence of the carbonitrile group raises concerns about potential toxicity via ingestion, skin contact, or inhalation[3].

Therefore, all handling of this compound should be performed under the assumption that it is:

  • Harmful if swallowed or in contact with skin.

  • A cause of serious eye and skin irritation.

  • A potential respiratory irritant.

All operations involving the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][2].

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against specific chemical threats. The following table summarizes the mandatory PPE for handling 6-Methoxypyridazine-3-carbonitrile.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Safety Goggles & Face ShieldUse chemical splash goggles that form a complete seal around the eyes. A face shield must be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous reactions[4][7].
Hand Protection Double-Gloved Chemical-Resistant GlovesAn inner nitrile glove provides a base layer of protection. The outer glove should be a robust nitrile or neoprene glove. Always inspect gloves for any signs of degradation or punctures before use[1][2]. Change gloves immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves extended, is required to protect against splashes and contact with contaminated surfaces[4][7].
Respiratory Chemical Fume Hood or RespiratorAll handling of the solid or its solutions must occur within a certified chemical fume hood[2]. If a fume hood is unavailable, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory[4].
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required to protect against spills and falling objects[4].

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the standard operating procedure for safely handling 6-Methoxypyridazine-3-carbonitrile from initial setup to final cleanup. This workflow is designed to be a self-validating system, ensuring safety at each step.

Step-by-Step Handling Procedure:
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use spark-proof tools and handle the material gently to avoid creating airborne particles[8].

  • Reaction Setup: If preparing a solution, add the solid to the solvent slowly. Keep all containers tightly closed when not in use to prevent the release of vapors[2][9].

  • Post-Handling: After the procedure is complete, decontaminate any surfaces and equipment.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves[4].

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[10][11].

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Operation B Gather All Materials A->B C Don Full PPE B->C D Weigh and Transfer Compound C->D Begin work E Prepare Solution / Run Reaction D->E F Keep Containers Sealed E->F G Decontaminate Surfaces & Glassware F->G Procedure complete H Segregate & Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Safe Handling Workflow for 6-Methoxypyridazine-3-carbonitrile.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

  • Skin Contact: Immediately remove any contaminated clothing[12]. Wash the affected area with copious amounts of soap and water for at least 15 minutes[13]. Seek medical attention if irritation persists[9][14].

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of tepid water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed[13][15]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[3].

  • Inhalation: Move the affected individual to fresh air immediately[9]. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical assistance[12][16].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][8].

  • Minor Spill: For a small spill contained within the fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal[8][11].

  • Major Spill: If a large spill occurs, evacuate the laboratory immediately and notify your institution's environmental health and safety office[13][17].

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling workflow.

  • Unused Compound and Contaminated Materials: All unused or expired 6-Methoxypyridazine-3-carbonitrile and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous waste[10][12].

  • Waste Collection: Collect these materials in a designated, sealed, and clearly labeled hazardous waste container[8][11].

  • Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety department for specific procedures. Never dispose of this chemical down the drain or in the regular trash[10][11]. For empty containers, triple rinse them with a suitable solvent, collect the rinsate as hazardous waste, and then the container can be recycled or disposed of according to institutional guidelines[8][18].

By adhering to these protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Personal protective equipment for handling 4,5-Dichloropyridazine-3,6-diol.Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine.Post Apple Scientific. (2024-10-01).
  • Handling Pyridine: Best Practices and Precautions.Post Apple Scientific. (2024-03-12).
  • 6-Methoxypyridazine-3-carbonitrile — Chemical Substance Inform
  • Hazardous Substance Fact Sheet.New Jersey Department of Health.
  • Personal Protective Equipment A Must For Safe Pesticide Use.Growing Produce. (2013-02-01).
  • SAFETY DATA SHEET - 2-amino-6-methylpyridine.Sigma-Aldrich. (2025-11-06).
  • EOD medical pocket guide to chemical hazards.Swedish Civil Contingencies Agency (MSB).
  • Chemical Safety: Personal Protective Equipment.University of California, San Francisco.
  • SAFETY DATA SHEET - Allyl isothiocyan
  • SAFETY DATA SHEET - 3-Chloro-6-methoxypyridazine.Thermo Fisher Scientific. (2011-05-19).
  • SAFETY DATA SHEET - 3,6-Dichloropyridazine.Sigma-Aldrich. (2025-11-06).
  • Safety Data Sheet - 6-Methoxypyridine-2-carbonitrile.CymitQuimica. (2024-12-19).
  • SAFETY DATA SHEET - 4-Amino-2,6-dihydroxypyrimidine.Fisher Scientific. (2025-12-18).
  • SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid.Fisher Scientific. (2010-06-21).
  • Emergency Procedures for Incidents Involving Chemicals.University of Kentucky Research Safety.
  • 3-Amino-6-methoxypyridazine Safety Data Sheet.Santa Cruz Biotechnology. (2016-12-08).
  • Chemical Exposure and Spill Response Procedures.
  • 3-Amino-6-methoxypyridazine Safety D
  • Chemical Safety Data Sheet - 3-AMINO-6-METHOXYPYRIDAZINE.ChemicalBook. (2025-07-26).
  • NEW ORLEANS POLICE DEPARTMENT OPERATIONS MANUAL CHAPTER: 46.3.4 TITLE: HAZARDOUS MATERIALS EXPOSURE AND RESPONSE.New Orleans Police Department. (2025-12-15).
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.U.S.
  • Safe Handling of Hazardous Drugs.Duke University Occupational and Environmental Safety Office. (2025-03-05).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.